Concanamycin D
Description
from Streptomyces sp. A1509; inhibitor of lysosomal acidification; structure given in first source
Properties
Molecular Formula |
C44H72O13 |
|---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25-,26-,27-,28+,29+,30+,31?,32?,33-,34+,36-,37?,38+,39-,40-,41?,42-,44-/m1/s1 |
InChI Key |
MTLOJNVKXXZIBC-YEKUWCNWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Concanamycin D: A Technical Guide to a Potent V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D is a member of the concanamycin family of macrolide antibiotics, a group of natural products produced by Streptomyces species.[1] These compounds are renowned for their potent and highly specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. By disrupting this fundamental cellular process, concanamycins serve as invaluable tools for investigating a wide array of cellular functions. This technical guide provides an in-depth overview of Concanamycin D, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on key cellular signaling pathways.
Chemical and Physical Properties
This compound is a complex macrolide with a distinct structure that contributes to its biological activity. Its key structural features include an 18-membered macrolide ring and a 6-membered hemiketal ring, which are essential for its potent inhibitory activity against V-ATPases.[1]
| Property | Value |
| Molecular Formula | C44H72O13 |
| Molecular Weight | 809.0 g/mol [1] |
| CAS Number | 144450-34-0[1] |
| Source | Isolated from Streptomyces sp.[1] |
Mechanism of Action: V-ATPase Inhibition
This compound exerts its inhibitory effect by specifically targeting the V-ATPase complex. The primary mechanism involves the binding of the macrolide to the V-ATPase, which in turn blocks the translocation of protons across the membrane. This leads to a rapid increase in the pH of intracellular organelles. Structure-activity relationship studies have pinpointed the 18-membered macrolide ring and the 6-membered hemiketal ring as indispensable for this potent inhibition.[1] More specifically, concanamycins have been shown to bind to the proteolipid subunit c of the V-ATPase's membrane-integral V0 domain.[2][3][4]
Figure 1. Mechanism of V-ATPase inhibition by this compound.
Quantitative Inhibitory Data
While extensive quantitative data is available for the closely related Concanamycin A, specific IC50 and Ki values for this compound are less commonly reported. However, studies have demonstrated its potent activity. This compound inhibits the acidification of rat liver lysosomes at concentrations ranging from 10⁻¹¹ to 10⁻⁹ M (0.01-1 nM).[1] For comparative purposes, the inhibitory concentrations of Concanamycin A are provided below, highlighting the high specificity of this class of molecules for V-ATPases over other ATPases.
| Inhibitor | Target | IC50 |
| This compound | Rat Liver Lysosome Acidification | 0.01 - 1 nM |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 nM[5] |
| Concanamycin A | Yeast F-type H+-ATPase | > 20,000 nM[5] |
| Concanamycin A | Yeast P-type H+-ATPase | > 20,000 nM[5] |
| Concanamycin A | Porcine P-type Na+,K+-ATPase | > 20,000 nM[5] |
| Concanamycin A | Manduca sexta V-ATPase | ~10 nM[3][6][7] |
Experimental Protocols
The high specificity of concanamycins makes them excellent tools for studying V-ATPase-dependent processes. Below are generalized protocols for a V-ATPase activity assay and a cellular assay for observing the effects of this compound.
V-ATPase Activity Assay (Adapted from Concanamycin A protocols)
This assay measures the ATP hydrolysis activity of V-ATPase in isolated vesicles or purified enzyme preparations.
Figure 2. Experimental workflow for V-ATPase activity assay.
Methodology:
-
Preparation of V-ATPase Source: Isolate organelles rich in V-ATPase (e.g., lysosomes, vacuoles) or use purified V-ATPase preparations.
-
Reaction Buffer: Prepare a reaction buffer containing ATP, an ATP-regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase), and a coupled enzyme system to measure ADP production (e.g., lactate (B86563) dehydrogenase and NADH). The buffer should also contain inhibitors for other ATPases (e.g., ouabain (B1677812) for Na+/K+-ATPase, oligomycin (B223565) for F-type ATPase) to ensure specificity.
-
Incubation: Incubate the V-ATPase preparation in the reaction buffer.
-
Addition of Inhibitor: Add this compound (typically in a DMSO vehicle) to the experimental samples at the desired concentration range. Add an equivalent volume of DMSO to the control samples.
-
Measurement: Monitor the rate of ATP hydrolysis by measuring the decrease in NADH absorbance at 340 nm over time.
-
Analysis: Calculate the V-ATPase-specific activity by subtracting the rate of ATP hydrolysis in the presence of a saturating concentration of this compound from the total ATPase activity.
Cellular Assay: Inhibition of Endosomal Acidification
This protocol uses a pH-sensitive fluorescent dye to visualize the effect of this compound on the acidification of endosomes in living cells.
Methodology:
-
Cell Culture: Plate cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Dye Loading: Load the cells with a pH-sensitive dye that accumulates in acidic compartments and exhibits a pH-dependent fluorescence (e.g., LysoTracker dyes, Acridine Orange).
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound for a specific duration. A vehicle control (DMSO) should be run in parallel.
-
Live-Cell Imaging: Visualize the cells using fluorescence microscopy. A decrease in the fluorescence intensity of the dye in the treated cells compared to the control cells indicates an inhibition of organelle acidification.
-
Quantification: Image analysis software can be used to quantify the fluorescence intensity per cell or per organelle to determine the extent of acidification inhibition.
Impact on Cellular Signaling Pathways
V-ATPase-mediated acidification is integral to the proper functioning of several key signaling pathways. By inhibiting V-ATPase, this compound can indirectly modulate these pathways, making it a valuable tool for studying their regulation.
Figure 3. Signaling pathways affected by this compound-mediated V-ATPase inhibition.
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. V-ATPase activity is required for the proper localization and activation of mTORC1 on the lysosomal surface in response to amino acids. Inhibition of V-ATPase with concanamycins can, therefore, lead to the inactivation of mTORC1 signaling, even in the presence of growth factors and nutrients.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway plays critical roles in embryonic development and tissue homeostasis. V-ATPase has been shown to be necessary for efficient Wnt signaling. It is thought to be involved in the endosomal trafficking and processing of components of the Wnt receptor complex. Consequently, treatment with V-ATPase inhibitors like concanamycins can attenuate Wnt-dependent cellular responses.
Notch Signaling
Notch signaling is a highly conserved pathway that governs cell fate decisions. The activation of the Notch receptor involves proteolytic cleavages that are sensitive to the pH of the surrounding environment. V-ATPase-mediated acidification of endosomes is crucial for the proper trafficking and processing of the Notch receptor. Inhibition of V-ATPase can disrupt Notch receptor maturation and signaling, leading to altered cellular differentiation and development.[8]
Conclusion
This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable research tool for cell biologists, biochemists, and drug discovery professionals. Its ability to potently disrupt the acidification of intracellular organelles allows for the detailed investigation of a myriad of cellular processes, from fundamental organelle function to the complex regulation of major signaling pathways. This guide provides a foundational understanding of this compound's properties and applications, empowering researchers to effectively utilize this potent macrolide in their scientific endeavors.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Concanamycin Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concanamycins are a family of macrolide antibiotics produced by various species of Streptomyces. First identified as potent inhibitors of vacuolar-type H+-ATPases (V-ATPases), they have garnered significant interest for their potential therapeutic applications, including as anticancer, antiviral, and immunosuppressive agents. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of concanamycins. It includes detailed experimental protocols for their isolation and analysis, quantitative data on their production and inhibitory effects, and visualizations of the key biological pathways involved.
Discovery and Origin
Concanamycins A, B, and C were first isolated from the mycelium of Streptomyces diastatochromogenes S-45 as inhibitors of concanavalin (B7782731) A-induced proliferation of mouse splenic lymphocytes.[1] These 18-membered macrolide antibiotics exhibit potent activity against various fungi and yeasts, but not bacteria.[1] Concanamycin (B1236758) A, the most studied member of this family, was also identified independently as folimycin and antibiotic A-661-I.[1]
Subsequent research has identified several other Streptomyces species as producers of concanamycins and their analogues. These include Streptomyces neyagawaensis, which has been a key organism for studying the concanamycin biosynthetic gene cluster, and the plant pathogen Streptomyces scabiei, where concanamycins contribute to its virulence.[2][3][4] Other producing species include Streptomyces eitanensis and various other identified and unidentified Streptomyces strains.[5][6][7]
Table 1: Producing Organisms of Concanamycin Antibiotics
| Concanamycin Variant | Producing Organism(s) | Reference(s) |
| Concanamycin A, B, C | Streptomyces diastatochromogenes S-45 | [1] |
| Concanamycin A | Streptomyces neyagawaensis | [2][3] |
| Concanamycin A, B | Streptomyces scabiei | [4] |
| Concanamycin A, B | Streptomyces eitanensis | [5] |
| Concanamycin D, E, F, G | Streptomyces sp. A1509 | [7] |
| Concanamycin H, G | Streptomyces sp. R1706-8 | [6] |
Biosynthesis of Concanamycins
The biosynthesis of concanamycins proceeds through a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster for concanamycin A in S. neyagawaensis spans over 100 kbp and contains 28 open reading frames (ORFs).[2] The core macrolactone ring is assembled by a modular PKS encoded by six large ORFs.[2] The biosynthesis utilizes unusual extender units, including ethylmalonyl-CoA and methoxymalonyl-ACP.[2] The pendant deoxysugar moiety, 4'-O-carbamoyl-2'-deoxyrhamnose, is synthesized by a dedicated set of enzymes within the gene cluster and subsequently attached to the macrolactone core.[2]
Caption: Simplified overview of the Concanamycin biosynthesis pathway.
Biological Activity: V-ATPase Inhibition
Concanamycins are highly potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[8] These proton pumps are crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, concanamycins disrupt cellular processes such as protein trafficking, endocytosis, and autophagy.[9][10]
The inhibitory effect of concanamycin A is highly selective for V-type ATPases over other types of ATPases.[8] Concanamycin A binds to the c-subunit of the V0 domain of the V-ATPase complex.[11]
Table 2: Inhibitory Activity of Concanamycin A
| Target | Organism/Cell Line | IC50 Value | Reference(s) |
| V-type H+-ATPase | Yeast | 9.2 nM | [8] |
| V-type H+-ATPase | Manduca sexta | 10 nM | [11] |
| F-type H+-ATPase | Yeast | > 20,000 nM | [8] |
| P-type H+-ATPase | Yeast | > 20,000 nM | [8] |
| P-type Na+,K+-ATPase | Porcine | > 20,000 nM | [8] |
| Lysosomal Acidification | Rat Liver | 0.061 nM | [12] |
| Oleate incorporation into cholesteryl ester | - | 14 nM | [12] |
| In vitro invasion | LNCaP and C4-2B cells | Reduced by 80% at nM concentrations | [13] |
The inhibition of V-ATPase by concanamycins leads to a variety of downstream cellular effects, including the induction of apoptosis and the swelling of the Golgi apparatus.[14][15]
Caption: Signaling pathway of Concanamycin's cellular effects.
Experimental Protocols
Fermentation and Production of Concanamycins
The production of concanamycins is typically achieved through fermentation of a producing Streptomyces strain. Production yields can be significantly enhanced through metabolic engineering and optimization of fermentation conditions.[5]
Protocol for Enhanced Concanamycin Production in S. eitanensis
-
Strain and Culture Conditions: Use an engineered Streptomyces eitanensis strain, such as DHS10676, which overexpresses regulatory genes from the concanamycin and bafilomycin biosynthetic gene clusters.[5]
-
Seed Culture: Inoculate a 50 mL falcon tube containing 10 mL of Tryptic Soy Broth (TSB) with a freshly grown plate of the S. eitanensis strain. Incubate at 30°C with shaking at 250 rpm for 48 hours.
-
Production Culture: Inoculate a 250 mL baffled flask containing 50 mL of GICYE production medium with 2 mL of the seed culture.
-
Fermentation: Incubate the production culture at 22°C with shaking at 250 rpm for 7-10 days.[5]
-
Supplementation (for enhanced Concanamycin B production): Add sodium propionate (B1217596) to a final concentration of 0.6% (w/v) at 48 hours of fermentation.[5]
Table 3: Production Yields of Concanamycins
| Strain | Concanamycin A Yield (mg/L) | Concanamycin B Yield (mg/L) | Reference(s) |
| S. eitanensis Wild-Type | ~90 | - | [5] |
| S. eitanensis DHS10676 | 909.8 ± 64.7 | - | [5] |
| S. eitanensis DHS10676 (with sodium propionate) | - | 306.5 ± 42.1 | [5] |
Isolation and Purification of Concanamycins
Concanamycins are typically extracted from the mycelium of the fermentation culture.
Protocol for Extraction and Purification
-
Harvesting: Separate the total biomass from a 1 L culture by vacuum filtration.
-
Extraction: Break the cell pellets by suspending them in 500 mL of a 20% methanol (B129727) in dichloromethane (B109758) (DCM) mixture and shaking overnight.[5]
-
Concentration: Obtain the organic extract by vacuum filtration and concentrate it. Resuspend the dried extract in 40 mL of DCM.[5]
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Concentrate the DCM mixture with silica gel and dry-load it onto a silica gel column for initial purification.
-
HPLC: Further purify the fractions containing concanamycins using High-Performance Liquid Chromatography (HPLC) with a C18 column. A common mobile phase is a gradient of water and acetonitrile.[5][7]
-
Caption: Workflow for the isolation and purification of Concanamycins.
V-ATPase Activity Assay
The activity of V-ATPase can be measured using an ATP/NADPH-coupled assay with freshly isolated lysosomal fractions.
Protocol for V-ATPase Activity Assay
-
Reaction Mixture: Prepare a 1 mL reaction buffer containing 25 mM TEA (pH 7.4), 2 mM ATP, 100 µg/mL BSA, 3 mM phosphoenolpyruvate, 20 U pyruvate (B1213749) kinase/lactic dehydrogenase, 0.2-0.4 mg/mL NADPH, 2 mM dithiothreitol, 2 mM Ouabain, and 5 mM sodium azide.[16]
-
Incubation: Add 20-50 µg of lysosomal protein to the reaction mixture and incubate for 30 minutes at 37°C. A parallel reaction should be prepared containing 1 µM Concanamycin A as a specific inhibitor.[16]
-
Measurement: Add 285 µL of the sample to a 96-well plate and record the baseline absorbance of NADPH at 340 nm for 3-5 minutes.
-
Initiation: Start the reaction by adding 15 µL of 260 mM Mg Acetate and record the decrease in NADPH absorbance for 15 minutes.[16]
-
Calculation: The concanamycin A-sensitive ATPase activity, normalized to the lysosomal protein concentration, represents the V-ATPase activity.[16]
Conclusion
The concanamycin family of antibiotics represents a class of potent and specific V-ATPase inhibitors with significant potential in various therapeutic areas. Their discovery from Streptomyces has paved the way for extensive research into their biosynthesis, mechanism of action, and potential applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with these fascinating natural products. Further research, including the exploration of novel analogues through metabolic engineering and semi-synthetic approaches, will continue to expand the scientific and therapeutic importance of concanamycins.
References
- 1. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organization of the biosynthetic gene cluster for the macrolide concanamycin A in Streptomyces neyagawaensis ATCC 27449 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concanamycins Are Key Contributors to the Virulence of the Potato Common Scab Pathogen Streptomyces scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concanamycin A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 16. v-ATPase enzyme activity assay [bio-protocol.org]
The Role of Concanamycin D in Studying Lysosomal Acidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysosomal acidification is a fundamental cellular process critical for a myriad of functions, including macromolecule degradation, nutrient recycling, and cellular signaling. The study of this process has been greatly enabled by specific pharmacological inhibitors of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying lysosomal lumens. The concanamycins, a family of macrolide antibiotics, are among the most potent and specific inhibitors of V-ATPase. This technical guide focuses on the role of Concanamycin (B1236758) D and its better-characterized analogs, such as Concanamycin A, as indispensable tools for investigating lysosomal acidification and its downstream consequences. We provide an in-depth overview of their mechanism of action, quantitative data on their efficacy, detailed experimental protocols for their application, and visual diagrams of key pathways and workflows.
Introduction to Concanamycins
The concanamycins are a group of plecomacrolide antibiotics isolated from Streptomyces species.[1] This family includes several analogs, such as Concanamycin A, B, C, and D. While all members exhibit potent biological activity, Concanamycin A is the most extensively studied. Concanamycin D, along with its counterparts, has been shown to inhibit the acidification of rat liver lysosomes at nanomolar to picomolar concentrations.[1] Their primary molecular target is the vacuolar H+-ATPase (V-ATPase), making them highly specific inhibitors of organellar acidification.[2][3] This specificity allows researchers to dissect the physiological roles of V-ATPase and the importance of a low pH environment in organelles like lysosomes, endosomes, and the Golgi apparatus.[4][5]
Due to the extensive characterization of Concanamycin A in the scientific literature, it will be used as the primary exemplar in this guide. The principles, mechanisms, and experimental methodologies described are directly applicable to this compound and other members of the concanamycin family.
Mechanism of Action: V-ATPase Inhibition
The V-ATPase is a large, multi-subunit enzyme complex responsible for pumping protons from the cytoplasm into the lumen of organelles, utilizing the energy from ATP hydrolysis.[5] It consists of two main domains: a peripheral V1 domain that hydrolyzes ATP and an integral membrane V0 domain that translocates protons.[6]
Concanamycins exert their inhibitory effect by binding with high affinity to the c-subunit of the V0 domain.[7][8] This binding event physically obstructs the rotation of the proteolipid ring, which is essential for proton translocation across the membrane.[9] The inhibition is potent and highly specific, occurring at nanomolar concentrations, whereas effects on other ATPases (like P-type ATPases) are only observed at micromolar concentrations.[2][10] This specific and powerful inhibition effectively neutralizes the pH gradient of lysosomes and other V-ATPase-containing organelles.
Caption: Mechanism of V-ATPase inhibition by this compound.
Cellular Consequences of Lysosomal De-acidification
Inhibiting V-ATPase with this compound triggers a cascade of cellular events stemming from the rise in lysosomal pH.
-
Impaired Degradation: Lysosomal hydrolases, the enzymes responsible for breaking down cellular waste, are optimally active at an acidic pH. Increasing the luminal pH inactivates these enzymes, leading to the accumulation of undigested substrates.[11]
-
Autophagy Blockade: Autophagy is a catabolic process where cellular components are sequestered in autophagosomes, which then fuse with lysosomes for degradation. This compound blocks the final step of this process, preventing the fusion of autophagosomes with lysosomes and the subsequent breakdown of their contents.[11][12] This leads to an accumulation of autophagosomes, a key indicator used in autophagy research.
-
Disruption of Endocytosis: The acidification of endosomes is crucial for the dissociation of ligands from their receptors, allowing receptors to be recycled back to the cell surface. V-ATPase inhibition disrupts this process, impairing receptor recycling and endocytic trafficking.[13]
References
- 1. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Investigating Vacuolar H+-ATPase Function with Concanamycin (B1236758) D
This guide provides a comprehensive overview of Concanamycin D, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), and its application in scientific research. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its use in key cellular assays, and illustrate relevant pathways and workflows.
Introduction to V-ATPase and this compound
Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying various intracellular compartments, including lysosomes, endosomes, and secretory vesicles.[1] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, and neurotransmitter release.[1]
Concanamycins are a class of macrolide antibiotics that are highly specific and potent inhibitors of V-ATPases.[2][3] this compound, like other members of its family, exerts its inhibitory effect by binding to the V₀ proteolipid subunit of the V-ATPase complex, which disrupts proton translocation across the membrane.[4][5] This specific mechanism of action makes this compound and its analogues invaluable tools for elucidating the physiological roles of V-ATPase in both normal cellular function and disease states.[1]
Quantitative Data: Inhibitory Effects of Concanamycins
The high specificity of concanamycins for V-type ATPases over other ATPases is a key advantage in experimental settings. The following table summarizes the inhibitory concentrations (IC₅₀) for Concanamycin A, a closely related and well-studied analogue of this compound. This compound exhibits similarly potent inhibitory effects on V-ATPase at nanomolar concentrations.[1]
| Enzyme | Organism/Tissue | Inhibitor | IC₅₀ (nM) |
| V-type H+-ATPase | Yeast | Concanamycin A | 9.2[6] |
| F-type H+-ATPase | Yeast | Concanamycin A | > 20,000 |
| P-type H+-ATPase | Yeast | Concanamycin A | > 20,000 |
| P-type Na+,K+-ATPase | Porcine | Concanamycin A | > 20,000[7] |
| V-ATPase (Lysosomal Acidification) | Rat Liver | This compound | 0.01 - 1[1] |
Core Applications and Experimental Protocols
This compound is a versatile tool for investigating several key cellular processes that are dependent on V-ATPase function.
Measuring Lysosomal pH
Inhibition of V-ATPase by this compound prevents the pumping of protons into lysosomes, leading to an increase in their internal pH.[2][8] This effect can be precisely quantified using ratiometric fluorescent probes.
This protocol is adapted for use with a fluorescence plate reader.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound
-
LysoSensor™ Yellow/Blue DND-160 dye (pKa ~4.2)[9]
-
Standard pH buffers (ranging from pH 2.5 to 8.5)[9]
-
Nigericin and Monensin (ionophores for pH calibration)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 527 nm.[10]
Procedure:
-
Cell Treatment:
-
Standard Curve Generation: [9]
-
Prepare a series of standard pH buffers.
-
Add LysoSensor™ dye to each buffer at a final concentration of 0.5 µM.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) while keeping the emission wavelength constant (e.g., 527 nm).
-
Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm) for each pH value.
-
Plot the fluorescence ratio against the pH to generate a standard curve.
-
-
Lysosomal pH Measurement in Cells: [9][10]
-
Following treatment, wash the cells with fresh medium.
-
Load the cells with LysoSensor™ dye (e.g., 5 µM in serum-free medium) for 5-10 minutes at 37°C.
-
Replace the dye-containing medium with fresh medium.
-
Immediately measure the fluorescence intensities at the two excitation wavelengths as done for the standard curve.
-
Calculate the fluorescence ratio for each experimental condition.
-
-
Data Analysis:
-
Extrapolate the lysosomal pH of your experimental samples by comparing their fluorescence ratios to the standard curve.
-
Investigating Autophagy Flux
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. V-ATPase activity is essential for the final degradation step within the autolysosome.[12][13] this compound blocks this process by inhibiting V-ATPase, leading to the accumulation of autophagosomes, which can be measured to assess autophagic flux.[12][14]
This protocol describes the measurement of autophagy flux by monitoring the autophagosome-associated protein LC3-II via Western blotting.
Materials:
-
Cells of interest
-
This compound (e.g., 10-100 nM)
-
Autophagy inducer (e.g., starvation medium, rapamycin) or inhibitor as needed for the experiment.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach.
-
Set up four experimental groups:
-
Control (vehicle-treated)
-
Autophagy induction (e.g., starvation)
-
This compound alone
-
Autophagy induction + this compound
-
-
Treat cells for a defined period (e.g., 2-4 hours). The key comparison is the level of LC3-II between the autophagy induction group and the group with both induction and this compound.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between cells treated with an autophagy stimulus alone and those treated with the stimulus plus this compound. A significant increase in LC3-II in the co-treatment group indicates a high rate of autophagic flux.[15][16]
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Experimental workflow for measuring lysosomal pH.
Caption: Investigating autophagy flux with this compound.
Caption: Signaling consequences of V-ATPase inhibition.
Conclusion
This compound is an indispensable tool for cell biologists, cancer researchers, and drug development professionals. Its high potency and specificity for V-ATPase allow for the precise investigation of cellular processes dependent on organellar acidification. By employing the protocols and understanding the mechanisms outlined in this guide, researchers can effectively utilize this compound to explore the intricate roles of V-ATPase in health and disease, potentially uncovering new therapeutic targets and strategies.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Concanamycin A | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 8. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Degradation of Oxidized Proteins by Autophagy during Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Concanamycin D on Autophagic Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis and disease. The late stages of autophagy, particularly the fusion of autophagosomes with lysosomes and subsequent degradation of cargo, are critical for the completion of the autophagic process. Concanamycin D, and its well-studied analog Concanamycin A, are potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase). This inhibition leads to a disruption of lysosomal acidification, thereby blocking autophagic flux at the terminal stages. This technical guide provides an in-depth analysis of the mechanism of action of this compound on autophagy, detailed experimental protocols to study its effects, and a summary of key quantitative data.
Introduction to this compound and Autophagy
Autophagy is a highly regulated catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded by lysosomal hydrolases. This process is essential for cellular quality control, adaptation to stress, and the maintenance of cellular energy levels.
Concanamycins are a class of macrolide antibiotics that have been identified as highly specific inhibitors of V-ATPase. V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, most notably lysosomes. The acidic environment of the lysosome is crucial for the optimal activity of many degradative enzymes. This compound, like Concanamycin A, exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase, preventing proton translocation.
Mechanism of Action of this compound in Autophagy
The primary mechanism by which this compound affects autophagy is through the inhibition of V-ATPase, leading to a failure of lysosomal acidification. This has two major consequences for the autophagic pathway:
-
Inhibition of Autophagosome-Lysosome Fusion: While some evidence suggests that the fusion event itself may be independent of lysosomal pH, the subsequent maturation of the autolysosome is critically dependent on an acidic lumen. V-ATPase inhibition disrupts the function of key proteins involved in the fusion machinery, such as the HOPS tethering complex and SNARE proteins, leading to an accumulation of unfused autophagosomes.
-
Inhibition of Lysosomal Degradation: The enzymatic activity of lysosomal hydrolases, such as cathepsins, is highly dependent on the acidic pH of the lysosome. By increasing the lysosomal pH, this compound effectively inactivates these enzymes, preventing the degradation of autophagic cargo even if fusion were to occur.
This blockade of the late stages of autophagy results in the accumulation of autophagosomes and autophagic substrates, such as LC3-II and p62/SQSTM1.
Quantitative Data on Concanamycin's Effect on Autophagy
The following tables summarize key quantitative data regarding the activity of Concanamycin A, a close analog of this compound.
Table 1: Inhibitory Potency of Concanamycin A
| Parameter | Organism/System | IC50 Value | Reference |
| V-ATPase Inhibition | Yeast | 9.2 nM | [1] |
| V-ATPase Inhibition | Manduca sexta (tobacco hornworm) midgut | ~10 nM | [2] |
Table 2: Effective Concentrations of Concanamycin A for Autophagy Inhibition in Cell Culture
| Cell Line | Concentration | Observed Effect | Reference |
| Chlamydomonas | 0.1 µM | Inhibition of autophagic flux | [3] |
| HMEC-1 | 3-10 nM (48h) | Increased cell death and G2/M arrest | [4] |
| Various cancer cell lines | 20 nM (60 min) | Attenuation of TRAIL-induced apoptosis | [5] |
Experimental Protocols for Studying this compound's Effect on Autophagy
LC3 Turnover Assay by Western Blotting
This assay measures the accumulation of LC3-II, a marker of autophagosomes, in the presence and absence of a lysosomal inhibitor like this compound to assess autophagic flux.
Materials:
-
Cell culture reagents
-
This compound (or A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (12-15% recommended)
-
PVDF membrane
-
Primary antibody: anti-LC3
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control. For a complete flux analysis, include conditions with an autophagy inducer (e.g., starvation, rapamycin) with and without this compound.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE and load equal amounts of protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin). An increase in LC3-II in the presence of this compound indicates an active autophagic flux.[6][7][8][9][10]
p62/SQSTM1 Degradation Assay by Western Blotting
p62 is a protein that is selectively degraded by autophagy. Its accumulation indicates a blockage in the autophagic pathway.
Materials:
-
Same as for the LC3 turnover assay, with the primary antibody being anti-p62/SQSTM1.
Protocol:
-
Follow the same initial steps as the LC3 turnover assay for cell treatment and lysis.
-
Perform Western blotting as described above, using an anti-p62/SQSTM1 antibody.
-
An accumulation of p62 in this compound-treated cells compared to control cells indicates an inhibition of autophagic degradation.[11][12][13][14][15]
LysoTracker Staining for Lysosomal Acidification
LysoTracker dyes are fluorescent probes that accumulate in acidic compartments. A decrease in LysoTracker staining indicates a loss of lysosomal acidity.
Materials:
-
Cell culture reagents
-
This compound (or A)
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Treat cells with this compound for the desired duration.
-
In the final 30-60 minutes of treatment, add the LysoTracker dye to the culture medium at the recommended concentration (e.g., 50-75 nM).
-
Wash the cells with fresh medium or PBS.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set. A decrease in fluorescence intensity in this compound-treated cells compared to controls indicates lysosomal de-acidification.[16][17][18][19][20]
Visualizing the Impact of this compound on Autophagy Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.
Caption: Mechanism of this compound's inhibition of autophagy.
Caption: Workflow for assessing autophagic flux with this compound.
Caption: Molecular machinery of autophagosome-lysosome fusion and its disruption.
Conclusion
This compound is a valuable tool for studying the late stages of autophagy. Its specific inhibition of V-ATPase provides a robust method for blocking autophagic flux, leading to the accumulation of autophagosomes. This property allows researchers to dissect the molecular mechanisms of autophagosome maturation and degradation. The experimental protocols and data presented in this guide offer a framework for investigating the role of autophagy in various physiological and pathological contexts and for the development of novel therapeutics targeting this fundamental cellular process.
References
- 1. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. proteolysis.jp [proteolysis.jp]
- 7. benchchem.com [benchchem.com]
- 8. How to Interpret LC3 Immunoblotting | Semantic Scholar [semanticscholar.org]
- 9. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteolysis.jp [proteolysis.jp]
- 16. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of LysoTracker to Detect Programmed Cell Death in Embryos and Differentiating Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 19. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 20. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
The Concanamycin Family: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Concanamycin family, a group of macrolide antibiotics produced by Streptomyces species, has garnered significant attention in the scientific community for their potent and specific biological activities. This technical guide provides an in-depth overview of the core biological functions of Concanamycin compounds, with a focus on their mechanism of action, quantitative activity data, and the cellular pathways they modulate. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development efforts.
Core Mechanism of Action: V-ATPase Inhibition
The primary molecular target of the Concanamycin family is the Vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump essential for the acidification of various intracellular organelles, including lysosomes, endosomes, and Golgi vesicles. Concanamycins, particularly Concanamycin A, are highly specific and potent inhibitors of V-ATPase.[1][2][3] The inhibitory mechanism involves direct binding to the c-subunit of the V0 membrane-spanning domain of the V-ATPase, which blocks proton translocation.[2] This inhibition is highly selective for V-type ATPases over other types, such as F-type and P-type ATPases.[1]
The disruption of V-ATPase function by Concanamycins leads to a cascade of downstream cellular effects, primarily due to the failure of organellar acidification. These effects include the impairment of lysosomal degradation pathways, modulation of autophagy, and induction of apoptosis, making these compounds valuable tools for studying these processes and potential therapeutic agents.
Quantitative Biological Activity
The inhibitory potency of Concanamycin family members against V-ATPase and their cytotoxic effects on various cell lines have been quantified in numerous studies. Below is a summary of the available quantitative data.
| Compound | Target | Assay System | IC50 Value | Reference |
| Concanamycin A | V-ATPase | Yeast | 9.2 nM | [1] |
| Concanamycin A | V-ATPase | Tobacco hornworm midgut | 10 nM | |
| Concanamycin A | Proliferation | Mouse splenic lymphocytes | >99% inhibition at 3 µg/mL | |
| Concanamycin B | Proliferation | Mouse splenic lymphocytes | 82% inhibition at 1 µg/mL | |
| Concanamycin C | Proliferation | Mouse splenic lymphocytes | 88% inhibition at 1 µg/mL |
Note: IC50 values for the cytotoxicity of Concanamycin A and other family members in specific cancer cell lines are reported in various studies but are highly dependent on the cell line and assay conditions. Researchers are encouraged to consult the primary literature for specific values relevant to their cell models of interest.
Key Biological Activities and Affected Signaling Pathways
Induction of Apoptosis
Concanamycins are potent inducers of apoptosis, or programmed cell death, in a variety of cell types, particularly cancer cells. The apoptotic cascade initiated by Concanamycin A is multifaceted and involves the intrinsic mitochondrial pathway.
Signaling Pathway of Concanamycin-Induced Apoptosis:
Caption: Concanamycin-induced apoptosis signaling pathway.
Inhibition of V-ATPase by Concanamycins leads to increased lysosomal pH, which is believed to induce mitochondrial stress. This stress results in the modulation of the Bcl-2 family of proteins, favoring the pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2.[1] This shift in balance triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Modulation of Autophagy
Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Concanamycins are widely used as experimental tools to study autophagy because they block the final step of this process.
Mechanism of Autophagy Inhibition by Concanamycin:
References
Concanamycin D: An In-depth Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D is a member of the concanamycin family of macrolide antibiotics, potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase).[1] While much of the literature focuses on the closely related Concanamycin A, Concanamycin D shares the core 18-membered macrolide ring and a 6-membered hemiketal ring structure.[1] Structurally, this compound differs from Concanamycin A by the absence of an aminocarbonyl group at the 4'-position and the presence of a methyl group instead of an ethyl group at the 8-position.[1] Despite these variations, this compound exhibits potent inhibitory activity against V-ATPases, making it a valuable tool in cell biology research.[1] This guide provides a comprehensive overview of this compound's mechanism of action, its applications in studying fundamental cellular processes, and detailed protocols for its use in key experiments.
Mechanism of Action
This compound exerts its biological effects through the highly specific inhibition of V-ATPase. V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[2][3] The mechanism of inhibition involves the binding of the concanamycin molecule to the c-subunit of the V0 transmembrane domain of the V-ATPase.[1][4] This interaction blocks the proton translocation channel, thereby preventing the pumping of protons into the lumen of these organelles. The resulting increase in intra-organellar pH disrupts a multitude of cellular processes that are dependent on an acidic environment.
Core Applications in Cell Biology Research
The specific inhibition of V-ATPase by this compound makes it an indispensable tool for investigating several key areas of cell biology:
-
Autophagy Research: Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes, forming autolysosomes where the cargo is degraded by acidic hydrolases. This compound, by neutralizing lysosomal pH, blocks the degradation of autolysosomal contents. This leads to an accumulation of autophagosomes, a phenomenon that can be quantified to measure autophagic flux.[2]
-
Cancer Biology: The tumor microenvironment is often acidic, and V-ATPases on the plasma membrane of cancer cells contribute to this by extruding protons. This acidic environment is associated with increased tumor invasion and metastasis. By inhibiting V-ATPase, this compound can disrupt the pH homeostasis of cancer cells, leading to the induction of apoptosis and a reduction in their invasive potential.[4]
-
Cytotoxicity and Immunology: this compound has been shown to be a potent inhibitor of perforin-mediated cytotoxicity.[5] Perforin (B1180081), a key effector molecule of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, requires an acidic environment within lytic granules for its stability and function. Inhibition of V-ATPase by this compound neutralizes these granules, leading to the degradation of perforin and a block in cell-mediated cytotoxicity.[5]
Quantitative Data
The following table summarizes the inhibitory concentrations of Concanamycin A, a close analog of this compound, in various experimental systems. These values can serve as a starting point for designing experiments with this compound, though empirical determination of the optimal concentration for each specific cell type and assay is recommended.
| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |
| V-ATPase | Yeast | 9.2 nM | [6] |
| V-ATPase | Purified from Manduca sexta | 10 nM | [1] |
| Lysosomal Acidification | Rat Liver Lysosomes | 0.01-1 nM | [1] |
| Cytotoxicity | Several Cell Lines | Varies | [6] |
| Influenza Virus Entry | MDCK Cells | 0.8 µM | [7] |
| Perforin-Mediated Cytotoxicity | CD8+ OE4 CTLs | Not specified, but effective | [7] |
Signaling Pathways Affected by this compound
The inhibition of V-ATPase by this compound initiates a cascade of downstream signaling events, primarily impacting the mTOR and apoptosis pathways.
V-ATPase Inhibition and its Impact on the mTOR Signaling Pathway
V-ATPase is a crucial component of the amino acid sensing machinery that activates mTORC1 on the lysosomal surface. By inhibiting V-ATPase, this compound disrupts this sensing mechanism, leading to the inhibition of mTORC1 signaling and consequently, the induction of autophagy.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. rsc.org [rsc.org]
- 7. caymanchem.com [caymanchem.com]
The Therapeutic Potential of Concanamycin D: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin (B1236758) D, a member of the plecomacrolide family of antibiotics, presents a compelling avenue for therapeutic exploration due to its potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). These proton pumps are fundamental to a myriad of cellular processes, including lysosomal acidification, autophagy, and endosomal trafficking. Dysregulation of V-ATPase activity is implicated in the pathophysiology of numerous diseases, most notably cancer, neurodegenerative disorders, and viral infections. This technical guide provides a comprehensive overview of the current understanding of Concanamycin D, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research into its therapeutic applications. While specific data for this compound is emerging, this document leverages the extensive research on its close analog, Concanamycin A, to provide a robust framework for investigation.
Introduction
This compound is a macrolide antibiotic isolated from Streptomyces sp.[1]. Like other members of the concanamycin family, its primary molecular target is the V-ATPase. By binding to the V-ATPase complex, this compound inhibits proton translocation, leading to a disruption of the pH gradient across various intracellular compartments. This disruption has profound downstream effects on cellular homeostasis, making V-ATPase a strategic target for therapeutic intervention. The structural differences between this compound and its more extensively studied counterpart, Concanamycin A, may confer unique pharmacological properties, warranting dedicated investigation.
Mechanism of Action
This compound exerts its biological effects through the potent and specific inhibition of V-ATPases. These multi-subunit enzymes are responsible for acidifying intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus. The acidic environment of these compartments is crucial for a variety of cellular functions:
-
Lysosomal Degradation and Autophagy: Lysosomal hydrolases require a low pH for optimal activity. Inhibition of V-ATPase by this compound raises the lysosomal pH, thereby impairing the degradation of cellular waste and the final stages of autophagy, a key cellular recycling process.
-
Endosomal Trafficking and Receptor Recycling: The proper sorting and trafficking of endocytosed material, including growth factor receptors, are dependent on the acidification of endosomes. Disruption of this process can alter signaling pathways critical for cell growth and survival.
-
Protein Processing and Secretion: The Golgi apparatus requires a specific pH gradient for the proper processing and sorting of proteins destined for secretion.
The inhibition of these fundamental processes by this compound underlies its potential therapeutic effects in various disease contexts.
Quantitative Data
While specific quantitative data for this compound is limited in the current literature, the inhibitory concentrations observed for the concanamycin family suggest high potency. The available data for this compound and the more extensively characterized Concanamycin A are summarized below for comparative purposes.
| Compound | Target | Assay | Inhibitory Concentration | Reference |
| This compound | Rat Liver Lysosome Acidification | In vitro | 0.01 - 1 nM | [1] |
| Concanamycin A | Yeast V-type H+-ATPase | Enzyme Activity | IC50: 9.2 nM | [2][3] |
| Concanamycin A | Porcine P-type Na+,K+-ATPase | Enzyme Activity | IC50: >20,000 nM | |
| Concanamycin A | Rat Liver Lysosome Acidification | In vitro | IC50: 0.061 nM | |
| Concanamycin A | V-ATPase (Tobacco Hornworm) | Enzyme Activity | IC50: 10 nM |
Therapeutic Potential
The multifaceted role of V-ATPases in cellular pathophysiology positions this compound as a promising candidate for several therapeutic areas.
Oncology
Cancer cells often exhibit upregulated V-ATPase activity, which contributes to several hallmarks of cancer:
-
Reversal of Acidic Tumor Microenvironment: V-ATPases on the plasma membrane of cancer cells pump protons into the extracellular space, creating an acidic microenvironment that promotes invasion and metastasis. Inhibition by this compound could counteract this effect.
-
Induction of Apoptosis: Disruption of lysosomal function can trigger apoptosis. Concanamycin A has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma and prostate cancer.
-
Inhibition of Autophagy: Cancer cells can utilize autophagy as a survival mechanism, particularly under conditions of metabolic stress or in response to chemotherapy. By blocking the final degradation step of autophagy, this compound could enhance the efficacy of conventional cancer therapies.
Neurodegenerative Diseases
Dysfunctional lysosomal and autophagic pathways are strongly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the accumulation of misfolded protein aggregates is a key feature. While V-ATPase inhibition might seem counterintuitive, studies with Concanamycin A have shown protective effects against beta-amyloid-mediated toxicity in cellular models of Alzheimer's disease. This suggests that modulation of lysosomal pH may have complex, context-dependent effects on neuronal health that warrant further investigation.
Antiviral Activity
Many enveloped viruses, including influenza virus, rely on the acidic environment of endosomes to facilitate their entry into host cells and release their genetic material. Concanamycin A has been demonstrated to block the entry of several enveloped viruses by preventing the acidification of endosomes. This suggests a potential broad-spectrum antiviral activity for this compound.
Experimental Protocols
The following protocols are based on established methodologies for Concanamycin A and can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the disease model of interest (e.g., HCT-116 for colorectal cancer, PC12 for neuronal studies).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Due to limited solubility in aqueous solutions, prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C. Note that solutions may be unstable and fresh preparations are recommended.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Induce Apoptosis: Seed cells and treat with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and the viability dye, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both.
Autophagy Flux Assay ("Concanamycin Test")
This assay measures the accumulation of autophagic vesicles when lysosomal degradation is blocked.
-
Cell Preparation: Culture cells of interest, which may express a fluorescently tagged autophagy marker such as LC3 or ATG8.
-
Induction of Autophagy (Optional): If basal autophagy levels are low, induce autophagy by nutrient starvation (e.g., culturing in Earle's Balanced Salt Solution) for a short period.
-
Treatment: Treat cells with this compound at a concentration known to inhibit lysosomal acidification (e.g., 10-100 nM) for a defined period (e.g., 2-4 hours).
-
Imaging: Visualize the accumulation of fluorescently tagged autophagosomes within the cells using fluorescence microscopy. An increase in the number of fluorescent puncta in this compound-treated cells compared to controls indicates a functional autophagic flux.
-
Quantification: Quantify the number and intensity of fluorescent puncta per cell using image analysis software.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for autophagy flux assay.
Caption: V-ATPase role in mTORC1 signaling and autophagy.
Conclusion and Future Directions
This compound is a potent V-ATPase inhibitor with significant therapeutic potential across a range of diseases. While further research is required to fully elucidate its specific pharmacological profile, the extensive data on Concanamycin A provides a strong foundation for its development. Future studies should focus on head-to-head comparisons of this compound and A to determine any differences in potency, selectivity, and off-target effects. Furthermore, in vivo studies in relevant animal models are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The detailed methodologies and conceptual frameworks provided in this guide are intended to accelerate these research efforts and unlock the full therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for Concanamycin D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D is a member of the concanamycin family of macrolide antibiotics, potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[1][2][3][4][5] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[1][2][4] By inhibiting V-ATPase, Concanamycin D disrupts the pH gradient across these organellar membranes, thereby interfering with fundamental cellular processes such as protein degradation, autophagy, endocytosis, and intracellular trafficking.[6][7][8] These properties make this compound a valuable tool for studying these pathways and a potential therapeutic agent, particularly in cancer research.[6][9]
Mechanism of Action
This compound exerts its biological effects primarily through the specific inhibition of V-ATPase. It binds directly to the c-subunit of the V(o) domain of the V-ATPase, which is the proton-translocating sector of the enzyme complex.[6][10] This binding event blocks the proton transport activity of the pump, leading to a failure to acidify intracellular organelles.[1][6] The resulting increase in intra-organellar pH disrupts the function of pH-dependent enzymes, such as lysosomal hydrolases, and interferes with membrane trafficking and fusion events.[8][11]
The inhibition of lysosomal acidification is a key event that blocks the final degradative step of autophagy, leading to the accumulation of autophagosomes.[7][8] Furthermore, the disruption of cellular homeostasis caused by V-ATPase inhibition can trigger apoptotic cell death in various cell types.[4][6][12]
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of Concanamycins
| Compound | Target/Process | System | IC50 / Effective Concentration | Reference |
| Concanamycin A | V-ATPase | Yeast | 9.2 nM | [13] |
| Concanamycin A | Lysosomal Acidification | Rat Liver Lysosomes | 0.061 nM | [14][15] |
| Concanamycin A | V-ATPase | General | ~10 nM | [6] |
| This compound | Lysosomal Acidification | Rat Liver Lysosomes | 0.01 - 1 nM | [1] |
| Concanamycin A | Inhibition of in vitro invasion | LNCaP and C4-2B cells | Nanomolar concentrations | [6] |
| Concanamycin A | Induction of apoptosis | HMEC-1 cells | > 3 nM (after 48h) | [9] |
| Concanamycin A | Inhibition of NO production | LPS-stimulated macrophages | 3 - 50 nM | [14][15] |
| Concanamycin A | Induction of cell death | Activated CD8+ T cells | 100 nM | [15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is sparingly soluble in aqueous solutions but readily soluble in DMSO.[4][6]
-
To prepare a stock solution (e.g., 20 µM), reconstitute the lyophilized powder in an appropriate volume of DMSO. For example, to make a 20 µM stock from 20 µg of powder (Molecular Weight of Concanamycin A is ~866 g/mol ; this compound is ~809 g/mol , always check the specific molecular weight from the supplier), you would add approximately 1.15 mL of DMSO for Concanamycin A.[4]
-
Vortex briefly to ensure complete dissolution.
-
Solutions are unstable and should be prepared fresh.[11] For short-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to one month. For longer-term storage, store at -80°C for up to six months.[4][14][15]
Protocol 2: Induction of Apoptosis in Cultured Cells
Materials:
-
Cultured cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. Effective concentrations for inducing apoptosis can range from nanomolar to low micromolar, depending on the cell line and incubation time.[9] A preliminary dose-response experiment is recommended.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
Following incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis markers according to the manufacturer's protocol of the chosen apoptosis detection kit.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Protocol 3: Inhibition of Autophagy Flux
Materials:
-
Cultured cells expressing a fluorescently-tagged autophagy marker (e.g., GFP-LC3) or cells for Western blot analysis of LC3
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or other autophagy-inducing agent
-
This compound stock solution
-
Lysis buffer for Western blot
-
Antibodies for LC3 and a loading control (e.g., β-actin)
Procedure:
-
Seed cells in appropriate culture vessels.
-
To induce autophagy, replace the complete medium with starvation medium or treat with another known autophagy inducer.
-
Concurrently, treat the cells with a low concentration of this compound (e.g., 10-100 nM). This concentration is typically sufficient to inhibit lysosomal degradation without causing significant immediate cytotoxicity.
-
Include control groups: untreated cells, cells treated with the autophagy inducer alone, and cells treated with this compound alone.
-
Incubate for a suitable period (e.g., 2-6 hours) to allow for the accumulation of autophagosomes.
-
For fluorescence microscopy:
-
Fix, permeabilize, and mount the cells for imaging.
-
Observe the accumulation of GFP-LC3 puncta. An increase in the number and intensity of puncta in the cells co-treated with the inducer and this compound, compared to the inducer alone, indicates an inhibition of autophagic flux.
-
-
For Western blot analysis:
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against LC3. An accumulation of the lipidated form of LC3 (LC3-II) in the co-treated sample compared to the inducer-only sample signifies the blockage of autophagic degradation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Workflow for analyzing autophagy flux inhibition.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 5. Organization of the biosynthetic gene cluster for the macrolide concanamycin A in Streptomyces neyagawaensis ATCC 27449 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Concanamycin A in Autophagy Assays
A Note on Concanamycin D: While the query specified this compound, the scientific literature overwhelmingly points to Concanamycin A as the relevant and widely characterized compound for autophagy research. Concanamycin A is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase), making it an invaluable tool for studying autophagic flux. It is highly likely that "this compound" was a typographical error. Therefore, these application notes focus on Concanamycin A to provide the most accurate and useful information for researchers.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. A key method for studying autophagy is the measurement of autophagic flux, which represents the entire dynamic process from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Concanamycin A is a macrolide antibiotic that specifically inhibits V-ATPase.[1][2] This inhibition prevents the acidification of lysosomes, thereby blocking the degradation of autophagic cargo and leading to the accumulation of autophagosomes.[3] This property makes Concanamycin A an essential tool for researchers to dissect the intricate steps of the autophagic pathway, most commonly through LC3 turnover assays.
Mechanism of Action of Concanamycin A in Autophagy
Concanamycin A targets the V-ATPase proton pump located on the lysosomal membrane. By inhibiting this pump, it prevents the translocation of protons into the lysosome, thus neutralizing the acidic pH required for the activation of lysosomal hydrolases. This blockade of lysosomal degradation at a late stage of the autophagy pathway leads to the accumulation of autophagosomes, which can then be quantified to assess autophagic flux.
Effective Working Concentrations of Concanamycin A
The optimal concentration of Concanamycin A should be empirically determined for each cell type and experimental condition. However, the following table summarizes typical working concentrations reported in the literature. The IC50 for V-ATPase inhibition is approximately 10 nM.[1]
| Cell Type/Organism | Assay | Effective Concentration | Reference |
| Mammalian Cells (general) | Autophagy Flux | 1 - 100 nM | [4] |
| LNCaP and C4-2B (Prostate Cancer) | In vitro invasion | Nanomolar concentrations | |
| Tobacco BY-2 Cells | Autophagy Flux | 0.1 µM (100 nM) | |
| Chlamydomonas | Autophagy Flux | 0.1 µM (100 nM) |
Experimental Protocols
Autophagic Flux Assay Using LC3 Turnover by Western Blot
This protocol describes the measurement of autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of Concanamycin A. The accumulation of LC3-II when lysosomal degradation is inhibited is a measure of autophagic flux.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Concanamycin A (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
For each experimental condition (e.g., control vs. treatment with an autophagy inducer), prepare two sets of wells.
-
To one set of wells, add the vehicle control (e.g., DMSO).
-
To the other set, add Concanamycin A to the final desired concentration (e.g., 50 nM).
-
Incubate for a predetermined time (e.g., 2-4 hours). The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without Concanamycin A. An increase in LC3-II in the presence of Concanamycin A indicates active autophagic flux.
-
References
Application Notes and Protocols: Preparation of Concanamycin D Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Concanamycin (B1236758) D is a member of the concanamycin family, a group of macrolide antibiotics known for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are proton pumps essential for the acidification of various intracellular compartments, such as lysosomes and endosomes.[1][3] By inhibiting these pumps, Concanamycin D can disrupt processes like intracellular trafficking, protein degradation, and pH homeostasis, making it a valuable tool in cell biology and cancer research. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Physicochemical Properties and Data
A clear understanding of the physical and chemical properties of this compound is crucial for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₇₂O₁₃ | [1] |
| Molecular Weight | 809.0 g/mol | [1] |
| CAS Number | 144450-34-0 | [1] |
| Appearance | Solid powder (typically) | Assumed based on related compounds |
| Solubility | Soluble in DMSO | Assumed based on Concanamycin A[3][4][5][6] |
| Storage (Powder) | -20°C | Assumed based on Concanamycin A[3][4][7] |
Note: Specific solubility and storage data for this compound is limited. The information provided is largely based on the closely related compound, Concanamycin A, and should be confirmed with the supplier's datasheet.
Experimental Protocols
Required Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety and Handling Precautions
-
This compound is a potent bioactive compound. Handle with care in a designated area, such as a chemical fume hood or ventilated enclosure.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder by handling it carefully.[8]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional and local regulations for chemical waste.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution in DMSO. The concentration can be adjusted as needed by modifying the mass of this compound or the volume of the solvent.
Calculation:
To prepare a stock solution of a specific molarity, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of this compound (MW = 809.0 g/mol ):
Mass (mg) = 10 mmol/L * 1 mL * 809.0 g/mol = 0.809 mg
Step-by-Step Procedure:
-
Weighing: Carefully weigh out 0.81 mg of this compound powder on an analytical balance. To ensure accuracy, it is often easier to weigh a larger mass (e.g., 4.05 mg) and dissolve it in a proportionally larger volume (e.g., 5 mL).
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO (e.g., 1 mL for 0.81 mg).
-
Mixing: Close the tube/vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution if necessary.[5]
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C. While DMSO solutions of the related Concanamycin A are stable for at least a year at -20°C[6], some suppliers recommend using solutions within one to six months.[3][9]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Step-by-step workflow for preparing this compound stock.
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects by directly inhibiting the V-ATPase proton pump.
Caption: this compound inhibits the V-ATPase proton pump.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Concanamycin D: Application Notes for V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin D is a member of the plecomacrolide class of antibiotics, known for its potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular organelles, such as lysosomes, endosomes, and the Golgi apparatus. By disrupting the proton gradient across these organellar membranes, this compound serves as a powerful tool to investigate a multitude of cellular processes, including protein trafficking and degradation, autophagy, and apoptosis. These application notes provide detailed protocols for the use of this compound to inhibit V-ATPase and to assess the downstream cellular consequences.
Mechanism of Action
This compound, and its close analog Concanamycin A, specifically target the V-ATPase complex. These macrolide antibiotics bind to the V0 subunit of the V-ATPase, which forms the proton-translocating pore within the membrane. This binding event obstructs the rotation of the V0 subunit, thereby halting the pumping of protons into the lumen of the organelle. The resulting increase in intra-organellar pH disrupts the function of pH-dependent enzymes and cellular processes.
Figure 1: Mechanism of V-ATPase Inhibition by this compound.
Quantitative Data for V-ATPase Inhibition
The following table summarizes the effective concentrations and treatment times for Concanamycin A, a closely related and more extensively studied V-ATPase inhibitor that is often used interchangeably with this compound in the literature. These values can serve as a starting point for optimizing experimental conditions with this compound.
| Parameter | Organism/Cell Type | Concentration | Treatment Time | Reference |
| IC50 | Yeast V-type H+-ATPase | 9.2 nM | Not Applicable | [1] |
| IC50 | Manduca sexta V-ATPase | 10 nM | Not Applicable | [2] |
| Effective Concentration | Yeast | 1 µM | 30 minutes | [3] |
| Effective Concentration | Saccharomyces cerevisiae | 50 nM | Not Specified | [4] |
| Effective Concentration | Human Breast Cancer Cells (MB231, MCF10CA1a) | Not Specified | Not Specified | [5] |
| Effective Concentration | CD8+ CTL Clone | 100 nM | Not Specified | [6] |
Experimental Protocols
The following protocols are designed to assess the inhibition of V-ATPase and its downstream cellular effects following treatment with this compound.
Protocol 1: Assessment of V-ATPase Activity Inhibition
This protocol describes a method to measure V-ATPase activity in isolated lysosomal fractions using an ATP/NADPH-coupled assay.[7]
Materials:
-
This compound
-
Isolated lysosomal fractions
-
Reaction Buffer (25 mM TEA, pH 7.4, 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenol-pyruvate, 20 U pyruvate (B1213749) kinase/lactic dehydrogenase, 0.2-0.4 mg/ml NADPH, 2 mM DTT, 2 mM Ouabain, 5 mM Sodium Azide)
-
260 mM Mg Acetate
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Thoroughly mix 20-50 µg of lysosomal protein in 1 ml of reaction buffer.
-
Prepare two sets of samples: one with a final concentration of 1 µM this compound (or a range of concentrations to determine IC50) and a control group with the vehicle (e.g., DMSO).
-
Incubate the samples for 30 minutes at 37°C.
-
Transfer 285 µl of each sample to a 96-well plate.
-
Record the baseline absorbance of NADPH at 340 nm for 3-5 minutes.
-
Initiate the reaction by adding 15 µl of 260 mM Mg Acetate.
-
Immediately begin recording the decrease in NADPH absorbance at 340 nm for 15 minutes.
-
Calculate the this compound-sensitive ATPase activity by subtracting the rate of NADPH oxidation in the presence of this compound from the rate in the control sample. Normalize the activity to the lysosomal protein concentration.
Figure 2: Workflow for V-ATPase Activity Assay.
Protocol 2: Lysosomal Acidification Assay using Acridine (B1665455) Orange
This protocol utilizes the fluorescent probe Acridine Orange (AO) to qualitatively and quantitatively assess the acidification of lysosomes, which is inhibited by this compound.[8][9][10][11]
Materials:
-
Cells of interest
-
This compound
-
Acridine Orange (AO) staining solution (e.g., 2 µg/ml in PBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the desired concentration of this compound for the appropriate duration (e.g., 50 nM for 4 hours). Include a vehicle-treated control group.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the Acridine Orange staining solution to the cells and incubate for 15 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Immediately visualize the cells under a fluorescence microscope or analyze by flow cytometry.
-
Microscopy: In healthy cells, AO accumulates in acidic lysosomes and fluoresces red. In this compound-treated cells, the lysosomal pH increases, and AO will exhibit green fluorescence, similar to its fluorescence in the cytoplasm and nucleus.
-
Flow Cytometry: A shift from red to green fluorescence will be observed in the this compound-treated cell population.
-
Protocol 3: Induction of Apoptosis and Detection by Annexin V Staining
Prolonged inhibition of V-ATPase can lead to apoptosis. This protocol describes how to induce apoptosis with this compound and detect it using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12][13][14][15]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and culture overnight.
-
Treat cells with an appropriate concentration of this compound to induce apoptosis (e.g., 100 nM for 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension to a new tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Workflow for Apoptosis Detection by Annexin V Staining.
Protocol 4: Autophagy Flux Assay
V-ATPase inhibition blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This protocol provides a general framework for an autophagy flux assay.
Materials:
-
Cells of interest (ideally expressing a fluorescently tagged LC3)
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-LC3)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound (e.g., 50 nM) for a short period (e.g., 2-4 hours).
-
For Western Blotting:
-
Lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE and transfer to a membrane.
-
Probe with an anti-LC3 antibody. An accumulation of the lipidated form of LC3 (LC3-II) will be observed in this compound-treated cells compared to the control, indicating a blockage of autophagic flux.
-
-
For Fluorescence Microscopy (in cells expressing GFP-LC3 or similar):
-
Fix and permeabilize the cells.
-
Visualize the cells under a fluorescence microscope. An increase in the number of fluorescent puncta (representing autophagosomes) will be observed in the this compound-treated cells.
-
Troubleshooting
-
Low V-ATPase Inhibition: Ensure the this compound is properly solubilized and stored. Optimize the concentration and incubation time for your specific cell type.
-
High Background in Fluorescence Assays: Ensure adequate washing steps to remove excess fluorescent probes.
-
Cell Death in Short-Term Assays: If significant cell death is observed at the desired concentration, consider reducing the concentration or incubation time.
Conclusion
This compound is a valuable tool for studying the role of V-ATPase in various cellular functions. The protocols provided here offer a starting point for researchers to investigate the effects of V-ATPase inhibition in their experimental systems. It is crucial to optimize the treatment conditions for each specific cell type and experimental question.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Function of V-ATPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. v-ATPase enzyme activity assay [bio-protocol.org]
- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The use of acridine orange cytofluorometry in the study of macrophage lysosomal exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols: Concanamycin D in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D is a member of the concanamycin family of macrolide antibiotics, known potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are crucial proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes.[1] Dysregulation of V-ATPase activity is frequently observed in cancer cells, contributing to processes like tumor invasion, metastasis, and drug resistance. By inhibiting V-ATPase, Concanamycin D disrupts these processes, leading to cancer cell death. These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, effects on key cellular pathways, and detailed experimental protocols.
Note on Available Data: Research specifically on this compound is limited. The following information is supplemented with data from its close structural and functional analog, Concanamycin A. While both are potent V-ATPase inhibitors, their potencies may differ due to structural variations.[2]
Mechanism of Action
This compound exerts its anticancer effects primarily through the potent and specific inhibition of V-ATPase.[1] V-ATPases are multi-subunit enzymes that pump protons into intracellular organelles, maintaining their acidic environment. This compound binds to the V0 subunit of the V-ATPase complex, inhibiting its proton-translocating activity.[3] This inhibition leads to a cascade of downstream effects detrimental to cancer cells, including:
-
Inhibition of Autophagy: The fusion of autophagosomes with lysosomes, a critical step in the autophagic process for degrading cellular waste, is dependent on a low lysosomal pH. By neutralizing lysosomal pH, this compound blocks this fusion, leading to an accumulation of autophagosomes and inhibition of autophagic flux.[4]
-
Induction of Apoptosis: The disruption of intracellular pH homeostasis and other cellular stresses caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis. This is often mediated through caspase-dependent pathways.
-
Inhibition of Tumor Cell Invasion: The acidic tumor microenvironment, partly maintained by V-ATPase activity at the plasma membrane, promotes the activity of proteases involved in extracellular matrix degradation and cell invasion. Inhibition of V-ATPase can therefore reduce the invasive potential of cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of Concanamycin A (Structural Analog of this compound)
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Type | Reference |
| Yeast V-type H+-ATPase | N/A (Enzyme Assay) | 9.2 | ATPase | |
| Rat Liver Lysosomes | N/A (Organelle Assay) | 0.061 | ATPase | |
| Oral Squamous Cell Carcinoma | Oral Squamous Cell Carcinoma | Not Specified | Apoptosis | |
| LNCaP | Prostate Cancer | Not Specified | Invasion | |
| C4-2B | Prostate Cancer | Not Specified | Invasion |
Signaling Pathways
This compound's inhibition of V-ATPase triggers multiple signaling pathways that culminate in cancer cell death.
References
- 1. Structure-Activity Relationships of Natural and Semisynthetic Plecomacrolides Suggest Distinct Pathways for HIV-1 Immune Evasion and Vacuolar ATPase-Dependent Lysosomal Acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (144450-34-0) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Concanamycin D: A Potent Tool for the Investigation of Endosomal Acidification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D is a member of the concanamycin family of macrolide antibiotics, potent and highly specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments, including endosomes, lysosomes, and the Golgi apparatus.[2][3] By inhibiting V-ATPase, Concanamycin D effectively blocks the acidification of these organelles, making it an invaluable tool for studying the myriad of cellular processes that are pH-dependent.[1] These processes include endocytosis, autophagy, intracellular protein trafficking, and receptor recycling.[4][5][6] The structural integrity of the 18-membered macrolide ring and the 6-membered hemiketal ring is essential for its potent inhibitory activity.[1]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, the transmembrane proton pore.[4] This binding event disrupts the proton translocation across the organellar membrane, leading to a rapid increase in the luminal pH of endosomes and lysosomes.[4] This disruption of the proton gradient has profound effects on cellular function, as the acidic environment of these organelles is critical for the activation of various pH-dependent hydrolases, the dissociation of ligand-receptor complexes, and the proper sorting and trafficking of cellular components.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound as a V-ATPase inhibitor.
| Parameter | Value | Organism/System | Reference(s) |
| Inhibitory Concentration Range | 0.01 - 1 nM (10⁻¹¹ - 10⁻⁹ M) | Rat Liver Lysosomes | [1] |
| Target | Vacuolar-type H+-ATPase (V-ATPase) | Eukaryotic Cells | [2][4] |
Experimental Protocols
Here, we provide detailed protocols for utilizing this compound to study the effects of inhibiting endosomal acidification.
Protocol 1: Inhibition of Endosomal Acidification in Cultured Cells
This protocol describes a general procedure for treating cultured cells with this compound to inhibit endosomal acidification.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line of choice
-
Cultured cells (e.g., HeLa, Macrophage J774)[6]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 µM stock solution can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.[7]
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., multi-well plates, petri dishes) and allow them to adhere and grow to the desired confluency.
-
Treatment with this compound: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., in the range of 0.1 - 10 nM).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific cell type and the downstream application.
-
Downstream Analysis: Following incubation, the cells can be washed with PBS and processed for various downstream analyses, such as measuring endosomal pH (see Protocol 2), assessing the effects on endocytosis, or studying changes in protein trafficking.
Protocol 2: Measurement of Endosomal pH using a Fluorescent Dye
This protocol outlines a method to quantify the changes in endosomal pH following treatment with this compound using a pH-sensitive fluorescent dye such as LysoSensor™ Yellow/Blue or fluorescently-labeled dextran (B179266).[8][9][10]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Control (untreated) cells
-
LysoSensor™ Yellow/Blue DND-160 or Fluorescein-labeled dextran and a pH-insensitive Alexa Fluor-labeled dextran[10]
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Confocal microscope or a fluorescence plate reader
Procedure using LysoSensor™ Yellow/Blue:
-
Dye Loading: Following treatment with this compound, incubate the cells with LysoSensor™ Yellow/Blue (typically 1-5 µM) in pre-warmed medium for 5-30 minutes at 37°C, following the manufacturer's instructions.[11][12]
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Immediately image the cells using a confocal microscope. LysoSensor™ Yellow/Blue exhibits a pH-dependent shift in its fluorescence emission, with a stronger signal in the yellow spectrum in acidic environments and a shift towards the blue spectrum in more neutral environments.[12]
-
Data Analysis: Acquire images in both the blue and yellow channels. The ratio of the fluorescence intensities (yellow/blue) can be used to determine the relative endosomal pH. A decrease in this ratio in this compound-treated cells compared to control cells indicates an increase in endosomal pH. For quantitative measurements, a calibration curve can be generated using buffers of known pH in the presence of a protonophore like nigericin.[10]
Procedure using Fluorescently-labeled Dextran:
-
Dextran Loading: Prior to or concurrently with this compound treatment, load the cells with a mixture of a pH-sensitive fluorescent dextran (e.g., FITC-dextran) and a pH-insensitive fluorescent dextran (e.g., Alexa Fluor 647-dextran) for a defined period (e.g., 10-30 minutes) to allow for endocytic uptake.[10]
-
Washing: Wash the cells extensively with cold PBS to remove non-internalized dextran.
-
Chase Period: Incubate the cells in fresh, pre-warmed medium (with or without this compound) for a "chase" period to allow the dextran to traffic to endosomes and lysosomes.
-
Flow Cytometry or Imaging: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Data Analysis: The ratio of the fluorescence intensity of the pH-sensitive dye to the pH-insensitive dye provides a measure of the endosomal pH. A calibration curve should be generated to correlate the fluorescence ratio to absolute pH values.[10]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on V-ATPase.
Experimental Workflow Diagram
Caption: Workflow for measuring endosomal pH with this compound.
Applications in Research and Drug Development
The ability of this compound to specifically inhibit endosomal acidification makes it a valuable tool in several areas of research:
-
Studying Endocytosis and Receptor Trafficking: Many receptors recycle back to the cell surface after ligand binding and internalization, a process that is often dependent on the acidic pH of early endosomes for ligand-receptor dissociation. This compound can be used to investigate the role of endosomal pH in these trafficking pathways.[6]
-
Investigating Autophagy: Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes to form autolysosomes. The degradative capacity of autolysosomes is dependent on their acidic pH and the activity of lysosomal hydrolases. This compound can be used to block the final stages of autophagy, leading to the accumulation of autophagosomes, which can be a useful method for studying autophagic flux.[5]
-
Virology Research: The entry of many enveloped viruses into host cells is pH-dependent, requiring the acidic environment of the endosome to trigger conformational changes in viral proteins that lead to membrane fusion and viral genome release. This compound can be used to probe the pH-dependence of viral entry.[13]
-
Drug Development: For drugs that are designed to be activated in the acidic environment of the endosome or lysosome, this compound can be used as a tool to confirm their mechanism of action. It can also be used to study drug resistance mechanisms that may involve alterations in endosomal acidification.
Conclusion
This compound is a powerful and specific inhibitor of V-ATPase, providing researchers with a reliable tool to investigate the critical role of endosomal acidification in a wide range of cellular processes. The protocols and information provided in these application notes offer a starting point for utilizing this compound to advance our understanding of fundamental cell biology and to aid in the development of novel therapeutic strategies.
References
- 1. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. apexbt.com [apexbt.com]
- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endosomal pH Measurement in Bone Marrow Derived Dendritic Cells [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Concanamycin A: a powerful inhibitor of enveloped animal-virus entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin D: Application Notes and Protocols for Plant Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) A (CMA), a member of the concanamycin family of macrolide antibiotics, is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPases are proton pumps responsible for acidifying intracellular compartments in eukaryotic cells, including the vacuole, trans-Golgi network (TGN), and endosomes.[4][5] In plant cells, the activity of V-ATPase is crucial for a variety of processes, including endocytic and secretory trafficking, maintenance of Golgi apparatus structure, and vacuolar transport.[4][5][6] By inhibiting V-ATPase, Concanamycin A serves as a powerful tool to dissect these fundamental cellular processes in plants.
This document provides detailed application notes and experimental protocols for the use of Concanamycin A in plant cell research, with a focus on studying its effects on endocytosis and Golgi apparatus morphology in the model plant Arabidopsis thaliana.
Mechanism of Action
Concanamycin A specifically targets the V-type H+-ATPase, binding to the c subunit of the membrane-integral V0 complex.[7] This binding event inhibits the proton translocation activity of the pump, leading to a disruption of the proton gradient across the membranes of various organelles.[5][8] This disruption of acidification interferes with pH-dependent processes such as ligand-receptor dissociation, vesicle budding, and enzymatic activity within the endomembrane system.[4] In plants, this inhibition has been shown to block the transport of cargo to the vacuole, disrupt the structure of the Golgi apparatus, and interfere with endocytic and secretory pathways.[4][5][6]
Data Presentation
| Parameter | Value | Plant System | Reference |
| IC50 for V-ATPase | 9.2 nM | Yeast | |
| Effective Concentration | 1 µM | Arabidopsis thaliana roots | [9] |
| Treatment Time for Endocytosis Inhibition | 1 - 2 hours | Arabidopsis thaliana roots | [10] |
| Treatment Time for Golgi Swelling | Not specified | Tobacco BY-2 cells | [6][11] |
| FM4-64 Staining Concentration | 1.5 µM | Arabidopsis thaliana seedlings | [1][4] |
Experimental Protocols
Protocol 1: Preparation of Concanamycin A Stock Solution
This protocol describes the preparation of a stock solution of Concanamycin A, which can be further diluted to the desired working concentration.
Materials:
-
Concanamycin A (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Refer to the manufacturer's instructions for the amount of DMSO to add to the lyophilized Concanamycin A to achieve a desired stock concentration (e.g., 20 µM).[12] For example, to prepare a 20 µM stock from 20 µg of powder (MW: 866.09 g/mol ), reconstitute in 1.15 mL of DMSO.[12]
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Solutions in DMSO are reported to be stable for at least one year when stored at -20°C.[2]
Protocol 2: Treatment of Arabidopsis thaliana Roots with Concanamycin A
This protocol details the treatment of Arabidopsis thaliana seedlings with Concanamycin A to observe its effects on root cells.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old) grown on ½ MS agar (B569324) plates
-
Liquid ½ MS medium
-
Concanamycin A stock solution (from Protocol 1)
-
6-well plates or petri dishes
-
Forceps
Procedure:
-
Prepare the working solution of Concanamycin A by diluting the stock solution in liquid ½ MS medium to the desired final concentration (e.g., 1 µM).
-
Carefully transfer the Arabidopsis seedlings from the agar plates to the wells of a 6-well plate or a petri dish containing the Concanamycin A working solution. Ensure the roots are fully submerged.
-
Incubate the seedlings in the Concanamycin A solution for the desired duration (e.g., 1-2 hours for endocytosis inhibition studies).
-
For control experiments, incubate seedlings in liquid ½ MS medium containing the same concentration of DMSO as the Concanamycin A-treated samples.
-
Following incubation, the seedlings are ready for subsequent analysis, such as staining with FM4-64 (Protocol 3) or microscopy.
Protocol 3: Visualization of Endocytosis Inhibition using FM4-64 Staining
This protocol describes the use of the lipophilic styryl dye FM4-64 to trace the endocytic pathway and observe the inhibitory effects of Concanamycin A.[10][13]
Materials:
-
Concanamycin A-treated and control Arabidopsis seedlings (from Protocol 2)
-
FM4-64 stock solution (e.g., 15 mM in DMSO)[4]
-
Liquid ½ MS medium
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Prepare a staining solution of FM4-64 by diluting the stock solution in liquid ½ MS medium to a final concentration of 1.5 µM.[1][4]
-
Incubate the Concanamycin A-treated and control seedlings in the FM4-64 staining solution. The duration of staining will depend on the specific endocytic compartments to be visualized. For observing the block in transport to the tonoplast, a co-incubation of 1-2 hours with Concanamycin A and FM4-64 can be performed.[10]
-
After staining, gently wash the seedlings with liquid ½ MS medium to remove excess dye.
-
Mount the seedlings in a drop of liquid ½ MS medium on a microscope slide and cover with a coverslip.
-
Observe the root cells using a confocal laser scanning microscope. In control cells, FM4-64 will progressively label the plasma membrane, early endosomes, late endosomes, and finally the tonoplast. In Concanamycin A-treated cells, the transport of FM4-64 to the tonoplast will be blocked, leading to an accumulation of the dye in endosomal compartments.[10]
Protocol 4: Observing Golgi Apparatus Morphology
This protocol outlines the general steps for observing changes in Golgi apparatus morphology following Concanamycin A treatment. This typically requires transmission electron microscopy (TEM) for high-resolution imaging.
Materials:
-
Concanamycin A-treated and control Arabidopsis seedlings (from Protocol 2)
-
Fixatives for electron microscopy (e.g., glutaraldehyde (B144438), osmium tetroxide)
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Fix the Concanamycin A-treated and control root tips in a suitable fixative solution (e.g., a mixture of glutaraldehyde and paraformaldehyde).
-
Post-fix the samples in osmium tetroxide.
-
Dehydrate the samples through a graded ethanol (B145695) series.
-
Infiltrate and embed the samples in a resin (e.g., Spurr's resin).
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.
-
Observe the sections using a transmission electron microscope. In Concanamycin A-treated cells, expect to observe swelling and vacuolation of the Golgi cisternae.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for Concanamycin A treatment and analysis in plant cells.
Caption: Signaling pathway of Concanamycin A's inhibitory action in plant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Vacuolar H+-ATPase Activity Is Required for Endocytic and Secretory Trafficking in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin D: Application Notes and Protocols for Inhibiting Lysosomal Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D is a member of the concanamycin family of macrolide antibiotics, potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase). By targeting the V-ATPase, Concanamycin D effectively blocks the acidification of lysosomes and other intracellular organelles. This inhibitory action disrupts the degradative function of lysosomes, making it an invaluable tool for studying a variety of cellular processes, including autophagy, endocytosis, and intracellular signaling. These application notes provide detailed protocols for the use of this compound to inhibit lysosomal degradation and explore its effects on cellular pathways.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase, the transmembrane proton pore. This binding event prevents the translocation of protons into the lysosomal lumen, leading to an increase in intra-lysosomal pH. The resulting disruption of the acidic environment inactivates pH-dependent lysosomal hydrolases, thereby blocking the degradation of cargo delivered to the lysosome via pathways such as autophagy and endocytosis.
Data Presentation
Table 1: In Vitro Efficacy of Concanamycins Against V-ATPase
| Compound | Organism/Enzyme Source | IC50 (nM) | Reference |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 | |
| Concanamycin A | Manduca sexta V-ATPase | 10 | [1] |
Note: Concanamycin A is a closely related analog of this compound and is frequently used in the literature to study V-ATPase inhibition. Their mechanisms of action and effective concentrations are considered to be highly similar.
Table 2: Recommended Working Concentrations of Concanamycin A/D for Cellular Assays
| Cell Line | Application | Concentration (nM) | Treatment Time | Reference |
| HMEC-1 | Inhibition of Proliferation | 1 - 10 | 48 h | [2] |
| Chlamydomonas | Autophagy Inhibition | 100 | 2 - 24 h | [3] |
| Tobacco BY-2 cells | Autophagy Inhibition | 100 - 1000 | N/A | [4][5] |
| Neuronal Cells | Inhibition of Autophagosome-Lysosome Fusion | ≥ 10 | N/A | [2] |
| HeLa Cells | Autophagy Flux Assay (Bafilomycin A1, a similar V-ATPase inhibitor) | 2.5 - 10 | 24 h | [6] |
Experimental Protocols
Protocol 1: Autophagy Flux Assay Using Western Blot for LC3-II
This protocol allows for the measurement of autophagic flux by inhibiting the degradation of autophagosomes and quantifying the accumulation of the autophagosome marker, LC3-II.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (validated for western blot)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) in complete medium.
-
Induced Autophagy Group: Treat cells with an autophagy inducer (e.g., starvation in EBSS) and vehicle (DMSO).
-
This compound Group: Treat cells with this compound at a final concentration of 10-100 nM in complete medium for 2-4 hours. The optimal concentration and time should be determined empirically for each cell line.[5]
-
Combined Treatment Group: Treat cells with the autophagy inducer and this compound for the final 2-4 hours of the induction period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins on a 15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without this compound. An increase in LC3-II in the presence of this compound indicates active autophagic flux.
Protocol 2: Measurement of Lysosomal pH using LysoSensor™ Dyes
This protocol describes how to measure changes in lysosomal pH upon treatment with this compound using a ratiometric fluorescent dye.
Materials:
-
Mammalian cells of interest cultured on glass-bottom dishes or 96-well plates
-
Complete cell culture medium
-
LysoSensor™ Yellow/Blue DND-160 (or other suitable ratiometric lysosomal pH probe)
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with appropriate filter sets for the ratiometric dye or a fluorescence plate reader.
-
Calibration buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin).
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate and allow them to adhere and grow to 50-70% confluency.
-
Dye Loading:
-
Prepare a working solution of LysoSensor™ dye in pre-warmed complete medium at a final concentration of 1-5 µM.[7]
-
Remove the culture medium from the cells and add the dye-containing medium.
-
Wash the cells twice with pre-warmed medium to remove excess dye.
-
-
This compound Treatment:
-
Add fresh, pre-warmed medium containing this compound at the desired final concentration (e.g., 10-100 nM).
-
Include a vehicle-treated control group.
-
-
Image Acquisition/Fluorescence Measurement:
-
Immediately after adding this compound, begin acquiring images or measuring fluorescence at the two emission wavelengths of the LysoSensor™ dye according to the manufacturer's instructions.
-
Continue to acquire data at regular intervals (e.g., every 1-5 minutes) to monitor the change in lysosomal pH over time.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, treat the cells with calibration buffers of known pH containing ionophores to generate a standard curve of fluorescence ratio versus pH.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each time point and each condition.
-
If a calibration curve was generated, convert the fluorescence ratios to pH values.
-
Plot the change in lysosomal pH over time for both control and this compound-treated cells. An increase in the fluorescence ratio (and corresponding pH value) in the this compound-treated cells indicates inhibition of lysosomal acidification.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for autophagy flux assay.
Caption: Key signaling pathways affected by V-ATPase inhibition.
References
- 1. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Concanamycin D's Effect on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) D, a member of the concanamycin family of macrolide antibiotics, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. Inhibition of V-ATPase disrupts various cellular processes, including protein trafficking, degradation, and receptor-mediated endocytosis, ultimately leading to the induction of apoptosis in various cell types. These application notes provide a detailed overview of the methods used to assess the apoptotic effects of Concanamycin D, complete with experimental protocols and data interpretation guidelines.
Mechanism of Action: V-ATPase Inhibition Leading to Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of V-ATPase. This inhibition leads to a cascade of events culminating in programmed cell death. While the precise signaling network is still under investigation, a prominent pathway involves the intrinsic, or mitochondrial, route of apoptosis.
The disruption of lysosomal acidification by this compound can lead to lysosomal membrane permeabilization and the release of cathepsins into the cytosol. Furthermore, the cellular stress induced by V-ATPase inhibition can trigger the activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic cascade. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.
Key Methods for Assessing this compound-Induced Apoptosis
Several well-established methods can be employed to quantify and characterize the apoptotic effects of this compound. The choice of assay depends on the specific stage of apoptosis being investigated and the experimental question.
Assessment of Nuclear Morphology
Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmark features of late-stage apoptosis.
-
Hoechst 33342 Staining: A fluorescent dye that binds to DNA and allows for the visualization of nuclear changes. Apoptotic nuclei appear smaller, condensed, and often fragmented.
-
DAPI Staining: Another DNA-binding fluorescent dye used to identify nuclear condensation and fragmentation.
Analysis of DNA Fragmentation
During apoptosis, endonucleases are activated, leading to the cleavage of DNA into characteristic fragments.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA strand breaks by labeling the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[1] It is a sensitive method for detecting late-stage apoptosis.[1]
Detection of Phosphatidylserine (B164497) Externalization
In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE).[2] PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[2] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Measurement of Caspase Activity
Caspases are a family of cysteine proteases that are central executioners of apoptosis.
-
Fluorometric/Colorimetric Caspase Activity Assays: These assays utilize synthetic substrates that are specifically cleaved by activated caspases (e.g., DEVD for caspase-3/7), releasing a fluorescent or colorimetric molecule that can be quantified.[3]
-
Western Blotting for Cleaved Caspases: Antibodies specific for the cleaved, active forms of caspases (e.g., cleaved caspase-3, cleaved caspase-9) can be used to detect their activation by Western blotting.[4]
Analysis of Apoptosis-Related Proteins by Western Blotting
Western blotting is a powerful technique to investigate the expression and cleavage of key proteins involved in the apoptotic signaling cascade.
-
PARP Cleavage: PARP is a nuclear enzyme involved in DNA repair.[4] During apoptosis, it is cleaved by activated caspase-3, resulting in an 89 kDa fragment.[4] Detection of this fragment is a reliable marker of apoptosis.[4]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) Bcl-2 family proteins is critical in regulating the intrinsic apoptotic pathway.[5] Western blotting can be used to assess changes in the expression levels of these proteins following this compound treatment.[5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the assessment of apoptosis induced by this compound. These values are for illustrative purposes and may vary depending on the cell type, experimental conditions, and the specific batch of this compound used.
Table 1: Dose-Dependent Effect of this compound on Nuclear Fragmentation (48 hours)
| This compound (nM) | Percentage of Cells with Fragmented Nuclei (%) |
| 0 (Control) | 5 ± 1.2 |
| 1 | 8 ± 1.5 |
| 3 | 25 ± 3.1 |
| 10 | 48 ± 4.5 |
| 30 | 65 ± 5.2 |
Table 2: Time-Course of Apoptosis Induction by 10 nM this compound (Annexin V/PI Staining)
| Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| 0 | 2 ± 0.5 | 1 ± 0.3 |
| 12 | 15 ± 2.1 | 5 ± 1.1 |
| 24 | 35 ± 3.8 | 15 ± 2.5 |
| 48 | 20 ± 2.9 | 45 ± 4.2 |
Table 3: Dose-Dependent Activation of Caspase-3 by this compound (24 hours)
| This compound (nM) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 1.8 ± 0.2 |
| 3 | 3.5 ± 0.4 |
| 10 | 6.2 ± 0.7 |
| 30 | 8.5 ± 0.9 |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide Staining for Flow Cytometry
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate single-stain controls for compensation.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
Materials:
-
Cells of interest
-
This compound
-
Cell Lysis Buffer
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
2X Reaction Buffer
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Plate and treat cells with this compound as described in Protocol 1.
-
Harvest cells and lyse them using the provided Cell Lysis Buffer.
-
Centrifuge the lysates at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.[3]
Protocol 3: Western Blotting for Cleaved PARP and Bcl-2 Family Proteins
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and treat cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concanamycin A, a vacuolar type H(+)-ATPase inhibitor, induces cell death in activated CD8(+) CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Concanamycin D Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Concanamycin (B1236758) D. Here, you will find detailed information on solubility, protocol recommendations, and the mechanism of action to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Concanamycin D and what is its primary mechanism of action?
This compound is a member of the concanamycin family, which are 18-membered macrolide antibiotics. Its most well-documented biological activity is the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes.[1][2] By inhibiting these pumps, this compound can disrupt processes like endocytosis, intracellular membrane trafficking, and lysosomal acidification.[2] It has been shown to inhibit the acidification of rat liver lysosomes at concentrations as low as 0.01-1 nM.[1]
Q2: In which solvents is this compound soluble?
While specific solubility data for this compound is limited, extensive information is available for Concanamycin A, a closely related analog. Due to their structural similarities, the solubility characteristics are expected to be very similar. Concanamycin A is soluble in a variety of organic solvents.
Q3: What is the recommended solvent for creating stock solutions?
For creating high-concentration stock solutions, DMSO is the recommended solvent.[3] Concanamycin A is reported to be soluble in DMSO at concentrations as high as 50 mg/mL.[2] Solutions in DMSO are also noted for their stability when stored properly.[3]
Q4: How should I store this compound powder and stock solutions?
-
Powder: Lyophilized this compound should be stored at -20°C and desiccated. In this form, it is stable for an extended period.[2]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2] Stock solutions in DMSO are stable for at least one year when stored at -20°C.[3] For shorter-term storage, -20°C is suitable for up to a month, while for longer-term storage of several months, -80°C is recommended.[4][5] Solutions in chloroform, methanol, and ethanol (B145695) should be prepared fresh before use.[3]
Solubility Data
The following table summarizes the known solubility of Concanamycin A, which is anticipated to be a reliable reference for this compound.
| Solvent | Reported Solubility of Concanamycin A | Notes |
| DMSO | 50 mg/mL[2] | Recommended for stable, long-term stock solutions. |
| ≥ 10 mg/mL[6] | Saturation was not determined at this concentration. | |
| 8 mg/mL (9.24 mM)[7] | Sonication is recommended to aid dissolution. | |
| Methanol | Soluble[3] | Prepare fresh; not recommended for long-term storage.[3] |
| 8 mg/mL (9.24 mM)[7] | Sonication and heating are recommended. | |
| Ethanol | Soluble[3] | Prepare fresh; not recommended for long-term storage.[3] |
| Acetonitrile | Soluble | Some suppliers provide the compound in this solvent. |
| Chloroform | Soluble[3] | Prepare fresh; not recommended for long-term storage.[3] |
| Acetone | Soluble[3] | |
| Ethyl Acetate | Soluble[3] |
Note: The molecular weight of this compound is 809.0 g/mol .[1]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 123.6 µL of DMSO to 1 mg of this compound powder (MW: 809.0 g/mol ).
-
Aid Dissolution: To ensure the compound dissolves completely, cap the vial tightly and vortex gently. If needed, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][5]
Troubleshooting Guide
Issue: The this compound powder is not dissolving or a precipitate has formed in the stock solution.
This flowchart provides a step-by-step guide to address solubility issues.
Signaling Pathway and Mechanism of Action
This compound, like other concanamycins, is a potent inhibitor of the V-ATPase proton pump. This pump is a multi-subunit complex responsible for acidifying various intracellular organelles. Inhibition of V-ATPase disrupts cellular homeostasis and can trigger downstream events, including the induction of apoptosis.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
Technical Support Center: Minimizing Concanamycin D Cytotoxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the cytotoxic effects of Concanamycin D in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1] V-ATPases are proton pumps essential for acidifying various intracellular compartments, such as lysosomes and endosomes.[1] By inhibiting these pumps, this compound disrupts cellular processes that rely on acidic environments, including protein degradation, receptor-mediated endocytosis, and autophagy. This disruption leads to cellular stress, induction of apoptosis, and ultimately, cell death.
Q2: What are the initial steps to minimize this compound cytotoxicity in my cell line?
The most critical initial step is to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental goals. This is achieved through a dose-response study to determine the half-maximal inhibitory concentration (IC50). Additionally, optimizing the exposure time is crucial, as cytotoxicity is often time-dependent.
Q3: Are Concanamycin A and this compound interchangeable in terms of cytotoxic profiles?
Concanamycin A and D are structurally related macrolides and both are potent V-ATPase inhibitors.[1] While they are expected to have similar biological activities and cytotoxic profiles, their potencies can vary between different cell lines. For instance, Concanamycin A exhibits high selectivity for V-type ATPases over other ATPases.[2] Due to the limited availability of specific cytotoxicity data for this compound, data from Concanamycin A is often used as a reference point. However, it is always recommended to perform a dose-response curve for the specific compound and cell line being used.
Q4: How can I assess the viability of my cells after treatment with this compound?
Several standard cell viability assays can be employed. The most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Other options include Trypan Blue exclusion assays for membrane integrity, and assays that measure ATP levels or lactate (B86563) dehydrogenase (LDH) release.[3]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Potential Cause: Your cell line may be particularly sensitive to V-ATPase inhibition. Solution:
-
Perform a comprehensive dose-response curve starting from very low nanomolar concentrations to pinpoint the optimal range.
-
Reduce the incubation time significantly. A time-course experiment will help determine the minimum time required for the desired effect without excessive cell death.
-
Ensure optimal cell culture conditions, as stressed cells are more susceptible to drug-induced toxicity.
-
-
Potential Cause: Solvent toxicity. This compound is often dissolved in DMSO. Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).
-
Always include a solvent-only control in your experiments to account for any effects of the vehicle.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause: Variability in cell seeding density. Solution:
-
Standardize your cell seeding protocol to ensure a consistent number of cells per well in every experiment.
-
-
Potential Cause: Degradation of this compound. Solution:
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Issue 3: Unexpected or off-target effects observed.
-
Potential Cause: Although a specific V-ATPase inhibitor, high concentrations of this compound might have off-target effects. Solution:
-
Use the lowest effective concentration determined from your dose-response studies.
-
Consider using another V-ATPase inhibitor with a different chemical structure (e.g., Bafilomycin A1) to confirm that the observed phenotype is due to V-ATPase inhibition.
-
If possible, use genetic approaches like siRNA or CRISPR to knockdown V-ATPase subunits and see if the phenotype is recapitulated.
-
Quantitative Data Summary
Due to the limited availability of a wide range of IC50 values specifically for this compound in the public domain, the following table includes data for the structurally and functionally similar Concanamycin A. These values should serve as a starting point for determining the optimal concentration range for this compound in your experiments. It is highly recommended to perform a dose-response curve for your specific cell line and experimental conditions.
| Cell Line Origin | IC50 (Concanamycin A) | Reference |
| Yeast (V-type ATPase) | 9.2 nM | [2] |
| Yeast (F-type ATPase) | >20,000 nM | [2] |
| Yeast (P-type H+-ATPase) | >20,000 nM | [2] |
| Porcine (P-type Na+,K+-ATPase) | >20,000 nM | [2] |
Experimental Protocols
MTT Assay for Determining IC50 of this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Adherent cells in culture
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for minimizing cytotoxicity.
References
- 1. This compound (144450-34-0) for sale [vulcanchem.com]
- 2. Concanamycin A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying and avoiding off-target effects of Concanamycin D
Welcome to the Technical Support Center for Concanamycin (B1236758) D. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential off-target effects of Concanamycin D in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the concanamycin family of macrolide antibiotics. Its primary and most well-documented biological activity is the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are ATP-dependent proton pumps that acidify various intracellular compartments, such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts this acidification process at nanomolar to sub-nanomolar concentrations.[1] This disruption of pH homeostasis in cellular organelles interferes with processes like protein degradation, receptor-mediated endocytosis, and autophagy.
Q2: What are the known off-target effects of this compound?
While Concanamycin A, a closely related analog, is known to be a highly specific inhibitor of V-type H+-ATPase with over 2000-fold selectivity against other ATPases (F-type and P-type), comprehensive data on off-target proteins for this compound in mammalian cells is limited.[2] However, like many small molecule inhibitors, the potential for off-target interactions exists, especially at higher concentrations. One study on the fungus Aspergillus nidulans treated with Concanamycin A identified changes in the abundance of proteins involved in metabolic pathways (glyceraldehyde dehydrogenase) and cellular development (CpcB).[3] Another study on a structural analogue, FD-891, which does not inhibit vacuolar acidification, suggested that it may interfere with the cell-surface expression of the T-cell receptor (TCR) complex.[1] Researchers should be aware that observed phenotypes may not be solely due to V-ATPase inhibition.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is not replicated when the V-ATPase subunit is knocked down or knocked out using genetic methods like CRISPR/Cas9.
-
Inconsistent results with other V-ATPase inhibitors: Using a structurally different V-ATPase inhibitor (e.g., Bafilomycin A1) produces a different or no phenotype.
-
Unusual dose-response curves: The dose-response curve for your phenotype of interest is significantly different from the known IC50 for V-ATPase inhibition.
-
Unexpected cytotoxicity: The observed cell death is more rapid or occurs at lower concentrations than expected from the known consequences of lysosomal dysfunction.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of lysosomal acidification).
-
Optimize treatment duration: Use the shortest possible incubation time that elicits the desired on-target phenotype to reduce the likelihood of cumulative off-target effects.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the drug treatment.
-
Orthogonal validation: Confirm key findings using alternative methods, such as genetic knockdown of the V-ATPase or by using a structurally unrelated V-ATPase inhibitor.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Issue: You observe high levels of cell death after treatment with this compound that seem inconsistent with the expected effects of V-ATPase inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Compare this to the IC50 for V-ATPase inhibition. Use the lowest concentration that gives the desired biological effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Off-Target Toxicity | 1. Orthogonal Validation: Treat cells with a structurally different V-ATPase inhibitor (e.g., Bafilomycin A1). If the cytotoxicity profile is different, off-target effects are likely. 2. Genetic Knockdown: Use siRNA or CRISPR to knockdown a key V-ATPase subunit. If this does not replicate the cytotoxic phenotype, the effect is likely off-target. |
| Cell Line Sensitivity | Some cell lines are more sensitive to disruptions in lysosomal function. Consider using a different cell line or reducing the treatment duration. |
| Assay Interference | For viability assays like MTT, compounds can directly reduce the tetrazolium salt, leading to a false viability reading.[4] Run a cell-free control with media, MTT reagent, and this compound to check for direct chemical reduction.[4] Consider using an alternative assay like a neutral red uptake assay, which measures lysosomal integrity.[4] |
Guide 2: Interpreting Autophagy Flux Assays
Issue: You are using this compound to block autophagic flux and are unsure how to interpret your results, particularly the levels of LC3-II and p62.
Background: this compound inhibits the fusion of autophagosomes with lysosomes and/or the degradation of autolysosomal content by preventing lysosomal acidification. This leads to an accumulation of autophagosomes.
Interpreting Results:
| Observation | Interpretation | Recommended Action |
| Increased LC3-II and p62 levels with this compound alone | This is the expected result of blocking autophagic flux. It indicates that there is a basal level of autophagy in your cells. | This confirms the drug is active. To study the effect of another treatment on autophagy, compare the accumulation of LC3-II and p62 in the presence of this compound with and without your treatment of interest. |
| No further increase in LC3-II with your treatment + this compound compared to this compound alone | Your treatment may be inhibiting autophagy at a step before lysosomal degradation. | Investigate earlier steps of autophagy, such as the formation of the ULK1 complex or the activity of the PI3K complex. |
| A greater increase in LC3-II with your treatment + this compound compared to this compound alone | Your treatment is likely inducing autophagy, leading to a higher rate of autophagosome formation. | This indicates an increase in autophagic flux. Quantify the difference to estimate the magnitude of induction. |
| Increased LC3-II but no change or a decrease in p62 | p62 levels can be regulated by other pathways. This could indicate incomplete inhibition of degradation or cellular compensation. | Use additional autophagy substrates (e.g., NBR1) to confirm the block in degradation. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to V-ATPase in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat one set of cells with this compound at a concentration known to be effective and another set with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes).[5]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of a V-ATPase subunit (e.g., ATP6V1A) remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble V-ATPase as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[3]
Protocol 2: Proteome-Wide Off-Target Identification using CETSA-MS
This method combines CETSA with mass spectrometry to identify both the intended target and potential off-targets on a proteome-wide scale.
Methodology:
-
Cell Treatment and Heating: Treat cells with this compound or vehicle and heat at a single temperature that provides a good separation between stabilized and unstabilized proteins in the initial CETSA experiment.
-
Lysis and Protein Digestion: Lyse the cells, collect the soluble fraction, and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using high-resolution mass spectrometry to identify and quantify the proteins present in the soluble fraction of both the treated and control samples.
-
Data Analysis: Identify proteins that show a significant increase in thermal stability (i.e., are more abundant in the soluble fraction) in the this compound-treated sample compared to the control. These are potential on- and off-targets.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Concanamycin A | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Concanamycin D for Long-Term Studies
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Concanamycin (B1236758) D in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Concanamycin D and what is its mechanism of action?
This compound is a member of the concanamycin family, which are macrolide antibiotics isolated from Streptomyces species.[1][2] Its primary mechanism of action is the potent and specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[3][4] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes.[5][6] By inhibiting this pump, this compound increases the pH of these organelles, which disrupts processes like autophagosome-lysosome fusion, a critical step in autophagy.[7][8][9] This leads to an accumulation of autophagic bodies and can ultimately induce apoptosis in some cell systems.[5][10]
Q2: How should I prepare and store this compound?
This compound is soluble in DMSO, chloroform, methanol, and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For example, to create a 20 μM stock, 20 μg of powder can be reconstituted in 1.15 mL of DMSO.[11]
-
Storage (Lyophilized): Store the powdered form at -20°C, desiccated, for up to 24 months.[11]
-
Storage (In Solution): Once dissolved (e.g., in DMSO), aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C.[1][11] It is recommended to use the solution within one month to prevent loss of potency.[11]
Q3: What is a typical starting concentration for a long-term experiment?
The effective concentration of this compound is highly dependent on the cell line and the duration of the treatment.
-
Inhibition of the fusion between lysosomes and autophagosomes in neuronal cells is observed at concentrations ≥ 10 nM.[12]
-
For some endothelial cells (HMEC-1), concentrations of 3 nM and 10 nM led to increased cell death after 48 hours, but not after 24 hours.[12]
-
In studies with cytotoxic T lymphocyte (CTL) clones, 100 nM of Concanamycin A was used to induce DNA fragmentation and assess effects on cell viability over periods up to 24 hours.[10][13]
Given this variability, it is crucial to perform a dose-response experiment for your specific cell line and experimental duration to determine the optimal sub-toxic concentration.
Q4: What are the potential signs of cytotoxicity I should watch for?
Beyond viability assays, visual inspection can reveal signs of cellular stress or cytotoxicity. Treatment with Concanamycin can cause cells to exhibit a swollen phenotype and increased granularity.[12] In long-term studies, concentrations that appear safe in short-term assays (e.g., 24 hours) may lead to cell cycle arrest (e.g., G2/M phase) and nuclear fragmentation at later time points (e.g., 48 hours or more).[12]
Data Summary Tables
Table 1: General Working Concentrations and Effects of Concanamycin
| Cell Type | Concentration | Duration | Observed Effect |
|---|---|---|---|
| Human Microvascular Endothelial Cells (HMEC-1) | 1 - 10 nM | 24 - 48 hours | Concentration-dependent inhibition of proliferation.[12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 nM | 1 hour | Increase of lysosomal pH.[12] |
| Human Microvascular Endothelial Cells (HMEC-1) | > 3 nM | 48 hours | Increased nuclear fragmentation (cell death).[12] |
| Tobacco BY-2 Cells | 100 nM | > 12 hours | Alkalization of the central vacuole.[8] |
| CD8+ CTL Clones | 100 nM | 20 - 24 hours | Induced DNA fragmentation and apoptosis.[10][13] |
Table 2: Summary of Concanamycin IC50 Values
| Target | Organism/System | IC50 |
|---|---|---|
| V-type H+-ATPase | Yeast | 9.2 nM |
| V-type H+-ATPase | N. crassa | 2 nM[1] |
| F-type H+-ATPase | Yeast | > 20,000 nM |
| P-type H+-ATPase | Yeast | > 20,000 nM |
Experimental Protocols
Protocol: Determining the Optimal Concentration for Long-Term Studies
This protocol outlines a two-phase process to identify a concentration of this compound that is effective for inhibiting its target without causing excessive cell death over an extended period.
Phase 1: Initial Dose-Range Finding (24-48 hours)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase and do not reach confluency by the end of the assay.
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions. A broad range is recommended for the initial test (e.g., 0.1 nM to 1 µM). Remember to include a "vehicle-only" control (e.g., DMSO at the highest concentration used in the dilutions).
-
Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24 and 48 hours.
-
Assess Viability: Use a standard viability assay (e.g., MTT, MTS, or Resazurin) to determine the dose-response curve.
-
Analysis: Identify the concentration range that shows a minimal (~0-15%) reduction in cell viability. This will be your target range for the long-term study.
Phase 2: Long-Term Viability and Efficacy Assay (≥72 hours)
-
Cell Seeding: Seed cells as in Phase 1, adjusting for the longer incubation time to avoid overgrowth.
-
Prepare Drug Dilutions: Prepare a narrower range of concentrations based on the results from Phase 1 (e.g., if 50 nM was safe at 48h, test 10 nM, 25 nM, and 50 nM). Include vehicle controls.
-
Treatment: Treat cells with the selected concentrations.
-
Incubation and Media Changes: Incubate for the desired long-term duration (e.g., 72h, 96h, 1 week).
-
Crucial Step: Since this compound's stability in media over time can be a factor, it is essential to replenish the media with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to ensure a consistent effective concentration.
-
-
Endpoint Analysis:
-
Viability: At the end of the experiment, assess cell viability to confirm the chosen concentrations are not overtly toxic over the long term.
-
Efficacy: Perform a functional assay to confirm target engagement. For this compound, this could involve western blotting for autophagy markers like LC3-II or using fluorescent dyes (like LysoTracker) to confirm changes in lysosomal pH.
-
-
Determine Optimal Concentration: The optimal long-term concentration is the highest dose that effectively modulates the target pathway without causing significant cytotoxicity over the full experimental duration.
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Problem: High levels of unexpected cell death, even at low concentrations.
| Possible Cause | Recommended Solution |
|---|---|
| High Cell Line Sensitivity | Your specific cell line may be exceptionally sensitive. Perform a more granular dose-response curve starting from a very low concentration (e.g., picomolar range). |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure your final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). Always run a "vehicle-only" control. |
| Inaccurate Stock Concentration | A calculation or weighing error may have resulted in a more concentrated stock than intended. Re-verify all calculations and, if possible, prepare a fresh stock solution. |
Problem: No observable effect at expected working concentrations.
| Possible Cause | Recommended Solution |
|---|---|
| Compound Degradation | The this compound stock may have lost potency due to improper storage or age. Test your stock on a previously validated sensitive cell line. Purchase a new batch if necessary.[11] |
| Resistant Cell Line | The cell line may have intrinsic resistance mechanisms. Confirm target expression (V-ATPase subunits). Consider increasing the concentration or trying a different inhibitor. |
| Insufficient Incubation Time | The desired effect (e.g., autophagy blockage) may require a longer treatment duration. Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) to find the optimal timing. |
| Compound Degradation in Media | In long-term studies, the compound may not be stable in culture medium at 37°C for the entire duration. Replenish the media with fresh this compound every 48-72 hours. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized production of concanamycins using a rational metabolic engineering strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
Concanamycin D Solutions: Technical Support & Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Concanamycin?
A: Solid Concanamycin A is typically stored desiccated at -20°C.[1][2] Under these conditions, the lyophilized powder is reported to be stable for up to 24 months.[1] It is recommended to keep the container tightly closed and in a well-ventilated, dry place.[3]
Q2: What is the recommended solvent for preparing Concanamycin stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Concanamycin A.[1][2] It is soluble in DMSO at concentrations up to 50 mg/mL.[1] Other solvents like methanol, ethanol, chloroform, and ethyl acetate (B1210297) can also be used, but solutions in these solvents may be less stable and are often recommended to be prepared fresh before use.
Q3: How should I store Concanamycin stock solutions?
A: Stock solutions of Concanamycin A in DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[1] At -20°C, DMSO solutions are reported to be stable for at least one month and potentially up to a year.[1][4] For longer-term storage, -80°C is recommended, with stability reported for up to 6 months.[4] Some suppliers suggest that solutions in solvents other than DMSO are unstable and should be prepared fresh.[5]
Q4: My Concanamycin powder won't fully dissolve in DMSO. What should I do?
A: If you encounter solubility issues, gentle warming of the solution to 37°C for about 10 minutes and/or brief sonication in an ultrasonic bath can aid in dissolution.[6] Ensure you are not exceeding the recommended solubility limits.
Q5: What is the primary mechanism of action for Concanamycins?
A: Concanamycins are potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[1] These pumps are responsible for acidifying intracellular compartments like lysosomes and endosomes. By inhibiting V-ATPase, Concanamycins disrupt processes such as endocytosis, intracellular trafficking, and autophagy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of stock solution.2. Multiple freeze-thaw cycles.3. Degradation in aqueous working solution.4. Incorrect initial concentration. | 1. Ensure stock solutions are stored at -20°C or -80°C in tightly sealed aliquots.2. Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1]3. Prepare fresh working dilutions in your aqueous experimental buffer immediately before use.4. Re-verify calculations and, if possible, confirm the concentration of a new stock solution. |
| Precipitate forms in stock solution upon freezing | 1. Solvent choice.2. Concentration is too high. | 1. Ensure DMSO is used as the solvent for long-term frozen storage.2. Check the manufacturer's datasheet for solubility limits. If necessary, prepare a slightly more dilute stock solution. |
| Inconsistent results between experiments | 1. Instability of the compound in working solution.2. Variation in stock solution aliquot potency. | 1. Due to the potential instability of Concanamycin in aqueous media, always add the compound to your experimental setup last and minimize the time between dilution and application.2. Use a fresh aliquot of the stock solution for each experiment to ensure consistent starting concentration. |
Data Presentation: Storage & Stability Summary
The following table summarizes storage and stability data, primarily for Concanamycin A, which may serve as a reference for Concanamycin D.
| Parameter | Concanamycin A | This compound |
| Molecular Formula | C46H75NO14 | C44H72O13[7] |
| Molecular Weight | ~866.1 g/mol [1][2] | ~809.0 g/mol [7] |
| Solid Form Storage | -20°C, desiccated. Stable for ≥ 24 months.[1] | No data available. Recommended to follow guidelines for Concanamycin A. |
| Recommended Solvent | DMSO[1][2] | No data available. DMSO is the likely solvent of choice. |
| Stock Solution Storage (DMSO) | Aliquot and store at -20°C or -80°C.[1] | No data available. Recommended to follow guidelines for Concanamycin A. |
| Stock Solution Stability (DMSO) | -20°C: 1 month to 1 year.[1][4]-80°C: Up to 6 months.[4] | No data available. Assume limited stability and prepare fresh stocks regularly. |
| Aqueous Solution Stability | Generally considered unstable; prepare fresh for each experiment.[5] | No data available. Assume limited stability and prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concanamycin Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for long-term storage.
Materials:
-
Concanamycin (A or D) solid powder
-
Anhydrous/molecular biology grade DMSO
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Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Methodology:
-
Pre-analysis: Bring the vial of solid Concanamycin powder and the DMSO to room temperature before opening to prevent condensation.
-
Calculation: Determine the mass of Concanamycin needed. For this compound (MW: ~809.0 g/mol ), to make 1 mL of a 10 mM solution, you would need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 809.0 g/mol = 8.09 mg
-
Weighing: Carefully weigh the calculated amount of Concanamycin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid is dissolved. If solubility issues persist, warm the tube briefly at 37°C or sonicate.[6]
-
Aliquoting: Dispense small volumes (e.g., 10-20 µL) of the stock solution into sterile, tightly sealed cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.[4]
Visualizations
Caption: Workflow for preparing and using Concanamycin solutions.
Caption: this compound's inhibitory effect on the V-ATPase pathway.
References
how to prevent degradation of Concanamycin D in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Concanamycin (B1236758) D in experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is Concanamycin D and what is its primary mechanism of action?
This compound is a macrolide antibiotic belonging to the concanamycin family. Its primary mechanism of action is the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. By inhibiting these pumps, this compound disrupts cellular processes that rely on acidic environments, including protein degradation, receptor-mediated endocytosis, and neurotransmitter release.
Q2: What are the key differences between this compound and Concanamycin A?
While structurally similar as 18-membered macrolides, this compound differs from the more commonly studied Concanamycin A in its side-chain substitutions. These structural differences can influence their specific biological activities and potentially their stability profiles. Both are potent inhibitors of V-ATPase.
Q3: How should I store this compound powder?
This compound, as a solid, should be stored in a tightly sealed container in a dry, well-ventilated area at -20°C.[2] Protect the container from physical damage. Following these storage recommendations is crucial for maintaining its long-term stability.
Q4: How do I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[3] Solutions in DMSO are generally more stable compared to those made with other solvents like chloroform, methanol, or ethanol. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: How stable are this compound solutions?
While specific stability data for this compound is limited, based on information for the closely related Concanamycin A, solutions are generally unstable and should be prepared fresh.[4] DMSO stock solutions of Concanamycin A are reported to be stable for at least a year when stored at -20°C. It is best practice to assume a similar stability profile for this compound and to use freshly prepared working solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in working solutions. | Prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions. |
| Inaccurate concentration of the stock solution. | Recalculate the concentration and consider preparing a fresh stock solution. Ensure the powder was weighed accurately and fully dissolved. | |
| Cellular resistance or insensitivity. | Verify the sensitivity of your specific cell line to this compound. Consider performing a dose-response curve to determine the optimal concentration. | |
| Precipitation of this compound in aqueous media. | Low solubility in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is compatible with your cells and sufficient to keep this compound in solution. Avoid high concentrations of the compound that may exceed its solubility limit. |
| Observed off-target effects. | Use of excessively high concentrations. | Use the lowest effective concentration of this compound as determined by a dose-response experiment to minimize potential off-target effects. |
| Presence of degradation products with different activities. | Ensure the purity of your this compound and follow best practices for handling and storage to minimize degradation. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Reported Stability | Key Recommendations |
| Powder | N/A | -20°C | Long-term | Store in a tightly sealed, dry container.[2] |
| Stock Solution | DMSO | -20°C | Up to 1 year (inferred from Concanamycin A) | Prepare aliquots to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 4°C or 37°C | Unstable, prepare fresh[4] | Prepare immediately before use. |
Note: Specific stability data for this compound is limited. The stability of DMSO stock solutions is inferred from data on the closely related Concanamycin A.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Mandatory Visualizations
Signaling Pathway of V-ATPase Inhibition by this compound
Caption: Inhibition of V-ATPase by this compound prevents proton pumping, disrupting the acidic environment of intracellular organelles and affecting downstream cellular processes.
Experimental Workflow for Minimizing this compound Degradation
Caption: Recommended workflow for handling this compound to minimize degradation and ensure experimental reproducibility.
References
Concanamycin D causing unexpected morphological changes in cells
Welcome to the technical support center for Concanamycin (B1236758) D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected morphological changes observed in cells during experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Concanamycin D, presented in a question-and-answer format.
Issue 1: Unexpected and Dramatic Changes in Golgi and Vacuolar Morphology
Question: I treated my cells with this compound and observed massive swelling and vacuolation of the Golgi apparatus, along with an increase in the size and number of vacuoles. Is this a typical response?
Answer: Yes, this is a well-documented and expected effect of this compound. This compound is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] This enzyme is responsible for acidifying intracellular compartments. By inhibiting V-ATPase, this compound disrupts the pH gradient of organelles like the Golgi apparatus and lysosomes.
This inhibition leads to:
-
Golgi Swelling and Fragmentation: The disruption of the proton gradient in the Golgi complex results in a massive influx of water, causing it to swell and form vacuoles.[4][5] In some cases, this can lead to the fragmentation of the Golgi structure.
-
Lysosomal/Vacuolar Alkalinization: The pH of lysosomes and vacuoles increases, impairing their digestive functions. This can lead to the accumulation of autophagic bodies within these compartments, making them appear larger and more numerous.
If you are observing these changes, it is a strong indication that the compound is active in your experimental system.
Issue 2: Lack of Expected Apoptotic Phenotype
Question: I expected to see signs of apoptosis (e.g., membrane blebbing, caspase activation) after treating my cells with this compound, but I'm not observing any. Why might this be?
Answer: The induction of apoptosis by this compound is highly cell-type specific. While it is a known inducer of apoptosis in certain cell types, particularly activated CD8+ cytotoxic T lymphocytes (CTLs), this effect is not universal.
Troubleshooting Steps:
-
Confirm Cell-Type Specificity: Review the literature to see if apoptosis has been reported in your specific cell line or a similar one upon this compound treatment. The absence of apoptosis in many cell lines is not unusual.
-
Check Compound Activity: Verify that the compound is active by looking for the expected morphological changes in the Golgi and vacuoles as described in Issue 1. If these changes are present, the compound is working.
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Concentration and Incubation Time: The concentration and duration of treatment required to induce apoptosis can vary. Consider performing a dose-response and time-course experiment.
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Activation State of Cells: For immune cells like CTLs, their activation state is crucial for this compound-induced apoptosis. Ensure your cells are in the appropriate state if this is relevant to your model.
Issue 3: Unexpected Changes in Cytoskeletal Organization or Cell Shape
Answer: While this compound's primary target is the V-ATPase, significant alterations to intracellular trafficking and organelle integrity can indirectly impact the cytoskeleton and cell morphology. Direct effects on the cytoskeleton are not the primary mechanism of action, unlike drugs such as Cytochalasin D which directly targets actin filaments.
Possible Explanations:
-
Indirect Effects: The profound changes in the Golgi apparatus, which is a central hub for protein and membrane trafficking, can disrupt the delivery of components necessary for maintaining cytoskeletal integrity and cell shape.
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Cellular Stress Response: The stress induced by organelle dysfunction can trigger cellular responses that involve cytoskeletal rearrangements.
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Cell Detachment and Rounding: As a prelude to cell death, or as a result of disrupted cell adhesion processes, cells may round up and detach. This is often associated with a collapse of the actin cytoskeleton.
Troubleshooting Steps:
-
Visualize the Cytoskeleton: Use fluorescently labeled phalloidin (B8060827) to stain F-actin and antibodies against tubulin to visualize microtubules. This will help you characterize the specific changes occurring.
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Compare to a Direct Cytoskeletal Inhibitor: As a positive control for cytoskeletal disruption, treat a parallel set of cells with a known cytoskeletal inhibitor like Cytochalasin D. This will help you differentiate between direct and indirect effects.
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Assess Cell Viability: Determine if the observed cytoskeletal changes are an early event or if they are occurring in conjunction with a loss of cell viability.
Issue 4: Variability in Experimental Results
Question: I am getting inconsistent results between experiments using this compound. What could be the cause?
Answer: Inconsistent results with this compound can often be traced back to its preparation and stability.
Key Considerations:
-
Limited Solubility: this compound has limited solubility in DMSO. Ensure it is fully dissolved. Gentle warming at 37°C or brief sonication can aid in dissolution.
-
Solution Instability: Solutions of this compound are not stable and should be prepared fresh for each experiment. Long-term storage of stock solutions is not recommended.
-
Proper Storage: The powdered form should be stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for acidifying various intracellular organelles. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, affecting processes like protein trafficking, degradation, and autophagy.
Q2: What are the expected morphological changes in cells treated with this compound?
A2: The most prominent and expected changes are massive vacuolation and swelling of the Golgi apparatus, and an increase in the size and number of lysosomes/vacuoles due to the accumulation of autophagic bodies.
Q3: Can this compound induce apoptosis?
A3: Yes, but this effect is highly cell-type dependent. It is a known inducer of apoptosis in activated CD8+ CTLs, characterized by DNA fragmentation and nuclear condensation.
Q4: Are there any known off-target effects of this compound?
A4: While highly specific for V-ATPase, the profound disruption of intracellular trafficking can lead to a cascade of secondary effects. A structural analogue, FD-891, has been shown to have effects independent of V-ATPase inhibition, suggesting the possibility of other mechanisms for related compounds, though this is not considered a primary concern for this compound.
Q5: What is a typical effective concentration range for this compound?
A5: this compound is effective at nanomolar concentrations, with an IC50 of around 10 nM for V-ATPase inhibition. However, the optimal concentration will depend on the cell type and the specific biological question being addressed.
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound.
Table 1: Inhibitory Concentrations of Concanamycin A (D)
| Target | IC50 | Cell/System | Reference |
| V-ATPase | ~10 nM | Yeast | |
| V-ATPase | >2000-fold selectivity over other ATPases | Yeast, Porcine |
Table 2: Reported Cellular Effects of Concanamycin A (D)
| Effect | Cell Type | Concentration | Observation | Reference |
| Golgi Swelling | Tobacco BY-2 cells | Not specified | Massive vacuolation of the Golgi apparatus. | |
| Apoptosis | Activated CD8+ CTLs | 100 nM | Marked DNA fragmentation and nuclear condensation. | |
| Reduced Cell Invasion | LNCaP and C4-2B prostate cancer cells | Nanomolar concentrations | 80% reduction in in-vitro invasion. | |
| Inhibition of Lysosomal Acidification | PC12 cells | Nanomolar concentrations | Reversal of lysosomal pH. |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Reagent Preparation:
-
Allow the powdered this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 1 mM) in high-quality, anhydrous DMSO. Ensure complete dissolution; gentle warming (37°C) or brief sonication may be necessary.
-
Crucially, prepare this stock solution fresh for each experiment.
-
-
Cell Seeding:
-
Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 10-100 nM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 12, 24 hours).
-
-
Analysis:
-
Proceed with your downstream analysis, such as microscopy, viability assays, or biochemical assays.
-
Protocol 2: Visualization of Golgi and Lysosomal Morphology
-
Cell Treatment:
-
Treat cells with this compound and a vehicle control as described in Protocol 1.
-
-
Fixation:
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Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
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For Golgi: Incubate with an antibody against a Golgi marker (e.g., GM130, Giantin) followed by a fluorescently-labeled secondary antibody.
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For Lysosomes: Use a lysosomotropic dye (e.g., LysoTracker) prior to fixation or an antibody against a lysosomal membrane protein (e.g., LAMP1) after permeabilization.
-
-
Imaging:
-
Mount the coverslips and image using fluorescence microscopy.
-
Visualizations
Caption: V-ATPase inhibition pathway by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to V-ATPase Inhibitors: Concanamycin D and Bafilomycin A1
An objective analysis for researchers, scientists, and drug development professionals.
Concanamycins and Bafilomycins are two families of macrolide antibiotics that have become indispensable tools in cell biology research.[1] Both are highly potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), the proton pumps responsible for acidifying intracellular organelles such as lysosomes, endosomes, and Golgi-derived vesicles.[2][3] This guide provides a detailed comparison of the effects of Concanamycin (B1236758) and Bafilomycin A1, with a focus on their mechanism of action, quantitative differences in potency, and their impact on critical cellular processes. While the user requested a comparison with Concanamycin D, the available scientific literature predominantly focuses on Concanamycin A, which is also known as Folimycin.[4] Data for other variants like Concanamycin B and D is less extensive. Therefore, this guide will primarily compare Bafilomycin A1 with Concanamycin A, incorporating data on other concanamycins where available.
Mechanism of Action: Potent V-ATPase Inhibition
Both Bafilomycin A1 and Concanamycin inhibit V-ATPase activity by binding to the membrane-embedded V0 domain of the proton pump.[3][5] This interaction blocks the proton translocation channel, preventing the pumping of H+ ions into the lumen of organelles.[6][7] The consequence is a rapid increase in the intra-organellar pH, leading to the functional impairment of pH-dependent processes.[6][8]
While their primary target is the same, subtle differences in their interaction with the V-ATPase and potential off-target effects distinguish them. Bafilomycin A1 has been reported to have an additional inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which can influence cellular calcium homeostasis and autophagosome-lysosome fusion independently of its effect on V-ATPase.[9][10] Concanamycin A is generally considered a more potent and specific V-ATPase inhibitor than Bafilomycin A1.[2]
Quantitative Comparison of Inhibitory Effects
The potency of V-ATPase inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Concanamycins are generally more potent inhibitors of V-ATPases than bafilomycins.[2]
| Compound | Target Enzyme | Organism | Approx. IC50 | Reference |
| Bafilomycin A1 | H+ V-ATPase | Neurospora crassa | ~3 nM | [2] |
| Concanamycin A | H+ V-ATPase | Neurospora crassa | ~0.5 nM | [2] |
| Bafilomycin D | H+ V-ATPase | Neurospora crassa | ~100 nM | [2] |
| Bafilomycin A1 | Kdp-ATPase (P-ATPase) | Escherichia coli | >10 µM | [2] |
| Concanamycin A | Kdp-ATPase (P-ATPase) | Escherichia coli | >10 µM | [2] |
Note: IC50 values are estimations derived from graphical data in the cited literature and may vary depending on experimental conditions.[2]
Impact on Key Cellular Processes
Autophagy
Both Bafilomycin A1 and Concanamycin A are widely used to study autophagic flux. They block the late stage of autophagy, which involves the fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of the autophagosomal contents.[11][12] This blockade is primarily due to the inhibition of lysosomal acidification, which is necessary for the activity of lysosomal hydrolases.[6] As a result, treatment with these compounds leads to an accumulation of autophagosomes and the autophagosome marker protein, LC3-II.[11] It is important to note that Bafilomycin A1 can also inhibit autophagosome-lysosome fusion through its off-target effects on SERCA, a mechanism that is independent of V-ATPase inhibition.[9][10]
Endosomal and Lysosomal Acidification
The primary and most direct effect of both inhibitors is the disruption of the pH gradient across the membranes of acidic organelles.[8][13] By inhibiting the V-ATPase, they cause the luminal pH of endosomes and lysosomes to increase from their normal acidic range (pH 4.5-5.0) towards neutral.[6] This has profound consequences for cellular function, including:
-
Impaired degradation of macromolecules by acid-dependent lysosomal enzymes.[6]
-
Disruption of receptor-ligand dissociation in endosomes, which can interfere with receptor recycling.[14]
-
Inhibition of the entry of certain pH-dependent viruses into the cell.
Other Cellular Effects
-
Golgi Apparatus: Both Concanamycin A and Bafilomycin A have been shown to cause swelling and vacuolation of the Golgi apparatus in plant cells, indicating an interference with intracellular protein trafficking.[15]
-
Apoptosis: Bafilomycin A1 has been demonstrated to induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[11]
-
Proliferation: Both inhibitors have shown anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia cells.[16]
Experimental Protocols
V-ATPase Activity Assay (ATP Hydrolysis)
This protocol is adapted from methods used to measure the activity of purified V-ATPase and its inhibition.[17][18] The assay measures the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Purified V-ATPase enzyme preparation
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 5 mM MgCl2, 50 mM KCl
-
ATP solution (100 mM)
-
Concanamycin or Bafilomycin A1 stock solutions in DMSO
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Concanamycin and Bafilomycin A1 in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Add 20 µL of the purified V-ATPase preparation to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind.
-
Initiate the reaction by adding 20 µL of 10 mM ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
After a 15-minute color development incubation at room temperature, measure the absorbance at 620-650 nm using a microplate reader.
-
The Concanamycin/Bafilomycin A1-sensitive ATPase activity is calculated by subtracting the absorbance of the inhibitor-treated samples from the vehicle control.
Autophagic Flux Assay (LC3-II Western Blot)
This protocol measures autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.[19][20]
Materials:
-
Cultured cells
-
Complete culture medium
-
Concanamycin or Bafilomycin A1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system
-
Primary antibody (anti-LC3B)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Create four experimental groups: 1) Untreated control, 2) Treatment with experimental compound (e.g., a known autophagy inducer), 3) Treatment with Bafilomycin A1 (100 nM) or Concanamycin A (50 nM) alone for 2-4 hours, 4) Co-treatment with the experimental compound and Bafilomycin A1/Concanamycin A for 2-4 hours.
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensity for LC3-II (and LC3-I). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the inhibitor. An increase in LC3-II upon inhibitor treatment indicates active autophagic flux.
Lysosomal Acidification Assay
This protocol uses a pH-sensitive fluorescent dye to measure the pH of lysosomes.[21][22]
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric pH indicator
-
Live-cell imaging medium (e.g., HBSS)
-
Concanamycin or Bafilomycin A1
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Plate cells on glass-bottom dishes and culture overnight.
-
For the inhibited sample, pre-treat cells with Bafilomycin A1 (100 nM) or Concanamycin A (50 nM) for 30-60 minutes at 37°C.
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with LysoSensor dye (e.g., 1 µM in HBSS) for 5-10 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells again with HBSS to remove excess dye.
-
Immediately image the cells using a fluorescence microscope. For LysoSensor Yellow/Blue, acquire images using two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) with excitation at ~360 nm.
-
The ratio of the fluorescence intensities (yellow/blue) is used to determine the lysosomal pH. A decrease in this ratio indicates an increase in pH (alkalinization).
Conclusion
Both Concanamycin and Bafilomycin A1 are powerful and specific inhibitors of V-ATPase, making them invaluable for studying a wide range of cellular processes that depend on organelle acidification. The key distinctions for researchers to consider are:
-
Potency: Concanamycin A is generally a more potent inhibitor of V-ATPase than Bafilomycin A1.[2]
-
Specificity: Bafilomycin A1 has a well-documented off-target effect on the SERCA pump, which can be a confounding factor in studies of autophagy and calcium signaling.[9][10] Concanamycin A is considered to have higher specificity for the V-ATPase.
The choice between these two inhibitors will depend on the specific experimental context, the required potency, and the potential for off-target effects to influence the results. For experiments requiring the most specific inhibition of V-ATPase, Concanamycin A may be the preferred choice. For routine applications like blocking autophagic flux, Bafilomycin A1 is widely and effectively used, though its potential dual-inhibitory role should be acknowledged.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bafilomycin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. v-ATPase enzyme activity assay [bio-protocol.org]
- 18. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagic flux analysis [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dojindo.com [dojindo.com]
Validating V-ATPase Inhibition: A Comparative Guide to Concanamycin and Other Potent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Concanamycin and other widely used Vacuolar-type H+-ATPase (V-ATPase) inhibitors. It is designed to assist researchers in selecting the appropriate inhibitor and validating its effects through established experimental protocols. The information presented is supported by experimental data from peer-reviewed literature.
Introduction to V-ATPase and its Inhibition
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular organelles, such as lysosomes, endosomes, and vacuoles. This acidification is crucial for a multitude of cellular processes, including protein degradation, receptor recycling, and neurotransmitter uptake. Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in diseases like cancer, osteoporosis, and viral infections.
Concanamycins, a family of macrolide antibiotics, are among the most potent and specific inhibitors of V-ATPase. They bind to the proteolipid subunit c of the integral membrane V0 domain, thereby blocking proton translocation. This guide will focus on the validation of V-ATPase inhibition, using Concanamycin as a primary example and comparing its performance with other notable inhibitors.
Note: While this guide specifies Concanamycin D, the vast majority of published quantitative data is available for Concanamycin A, a very close and potent analog. Therefore, data for Concanamycin A is used here as a representative for the Concanamycin family.
Mechanism of V-ATPase Inhibition by Concanamycin
V-ATPase is a multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral V0 domain that forms the proton pore. Concanamycins and Bafilomycins, another class of macrolide inhibitors, bind to the c-subunit of the V0 domain. This binding event physically obstructs the rotation of the c-ring, a critical step in the proton translocation process, thus halting the pumping of protons.
Comparison of V-ATPase Inhibitors
The selection of a V-ATPase inhibitor often depends on the specific experimental needs, including potency, specificity, and the biological system under investigation. Below is a comparison of Concanamycin A with other common V-ATPase inhibitors.
| Inhibitor | Class | Target Subunit | Typical IC50 (V-ATPase) | Selectivity |
| Concanamycin A | Plecomacrolide | V0-c | 0.5 - 10 nM[1][2] | Highly selective for V-ATPase over F- and P-type ATPases[3] |
| Bafilomycin A1 | Plecomacrolide | V0-c | 1 - 50 nM | Highly selective for V-ATPase over F- and P-type ATPases |
| Archazolid A | Macrolactone | V0-c | 1 - 5 nM | Highly specific for V-ATPase |
| Salicylihalamide A | Benzolactone Enamide | V0 domain | 5 - 20 nM | Specific for mammalian V-ATPases; does not inhibit fungal V-ATPases |
| FR167356 | Novel Structure | V-ATPase | ~170 nM (Osteoclast) | Shows some selectivity for osteoclast vs. lysosomal V-ATPase |
Experimental Validation Protocols
Validating the inhibitory effect of compounds like this compound on V-ATPase activity is crucial. The following are detailed protocols for key validation experiments.
V-ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the ATP hydrolysis activity of V-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM ATP.
-
Other ATPase Inhibitors (for specificity): 1 mM sodium azide (B81097) (to inhibit F-type ATPases) and 100 µM sodium orthovanadate (to inhibit P-type ATPases).
-
Malachite Green Reagent: Solution A: 0.045% Malachite Green in water. Solution B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Solution C: 1% Triton X-100. Mix A and B in a 4:1 ratio, then add Solution C to a final concentration of 0.01%.
-
-
Enzyme Preparation:
-
Use purified V-ATPase or membrane fractions enriched in V-ATPase (e.g., lysosomal or vacuolar membranes).
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of assay buffer (with azide and vanadate (B1173111) if needed).
-
Add 10 µL of this compound at various concentrations.
-
Add 20 µL of the enzyme preparation.
-
Pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding 20 µL of 5 mM ATP.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Analysis:
-
Measure the absorbance at 620-650 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Lysosomal pH Measurement
This in-cell assay directly assesses the functional consequence of V-ATPase inhibition by measuring the pH of lysosomes.
Protocol using LysoSensor™ Yellow/Blue DND-160:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
-
Inhibitor Treatment:
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Dye Loading:
-
Prepare a 1-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.
-
Remove the medium from the cells and add the dye-containing medium.
-
Incubate for 5-10 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells twice with pre-warmed PBS or imaging buffer.
-
For ratiometric imaging, acquire fluorescence images using two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) with excitation at ~360 nm.
-
The ratio of the yellow to blue fluorescence intensity is indicative of the lysosomal pH. An increase in the blue signal and a decrease in the yellow signal correspond to an increase in pH (alkalinization).
-
A calibration curve can be generated by treating cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin.
-
Conclusion
The validation of V-ATPase inhibition by this compound and other inhibitors requires a multi-faceted approach. By combining in vitro enzyme activity assays with in-cell functional assays, researchers can confidently assess the potency and specificity of their chosen inhibitor. The protocols and comparative data provided in this guide serve as a valuable resource for designing and executing robust experiments in the study of V-ATPase function and its role in health and disease.
References
A Comparative Guide to Autophagy Inhibition: Concanamycin D versus Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-cleaning process, is a critical pathway in cellular homeostasis and disease. Its modulation is a key area of research in fields ranging from cancer biology to neurodegenerative disorders. The selection of an appropriate autophagy inhibitor is paramount for obtaining reliable and interpretable experimental results. This guide provides an objective comparison of two widely used late-stage autophagy inhibitors: Concanamycin (B1236758) D and Chloroquine.
Mechanism of Action: A Tale of Two Targets
Concanamycin D and Chloroquine both inhibit the final stages of autophagy, leading to the accumulation of autophagosomes. However, they achieve this through distinct mechanisms of action.
This compound is a member of the macrolide antibiotic family and a highly specific and potent inhibitor of the Vacuolar-type H+-ATPase (V-ATPase). The V-ATPase is a proton pump responsible for acidifying intracellular compartments, including lysosomes. By binding to the V-ATPase, this compound prevents the acidification of lysosomes. This increase in lysosomal pH inactivates the pH-dependent lysosomal hydrolases that are essential for the degradation of autophagosomal cargo.
Chloroquine , a well-known antimalarial drug, is a lysosomotropic agent. As a weak base, it freely crosses cellular membranes and accumulates in acidic organelles, most notably lysosomes.[1] Inside the lysosome, Chloroquine becomes protonated, which raises the luminal pH.[2] The primary mechanism by which Chloroquine inhibits autophagy is by impairing the fusion of autophagosomes with lysosomes.[3] While the elevated lysosomal pH also inhibits the activity of degradative enzymes, the block in fusion is considered a major contributor to its effect.
Quantitative Comparison of Performance
The following table summarizes the key quantitative parameters for this compound and Chloroquine as autophagy inhibitors. It is important to note that the IC50 for Concanamycin A (a close analog of this compound) is for its direct target, the V-ATPase, while the values for Chloroquine represent effective concentrations for observing autophagy inhibition in cell culture, as a standardized IC50 for its indirect mechanism is less commonly reported.
| Parameter | This compound/A | Chloroquine | Source |
| Target | Vacuolar H+-ATPase (V-ATPase) | Lysosomal pH and Autophagosome-Lysosome Fusion | [3][4] |
| IC50 / Effective Concentration | ~10 nM (for V-ATPase inhibition by Concanamycin A) | 5 - 100 µM (for autophagy inhibition in various cell lines) | [4][5][6] |
| Specificity | High for V-ATPase | Lower, with known off-target effects | [3][4] |
Off-Target Effects: A Critical Consideration
The specificity of an inhibitor is crucial for attributing experimental observations to the inhibition of autophagy.
This compound , and its close relative Concanamycin A, are considered highly specific for V-ATPase at nanomolar concentrations. However, prolonged treatment or higher concentrations may lead to broader cellular effects due to the importance of V-ATPase in various cellular processes beyond autophagy, such as endocytosis and Golgi function. Some studies in plant cells have reported Golgi swelling upon treatment with Concanamycin A.
Chloroquine is known to have significant off-target effects. A notable effect is the induction of a severe disorganization of the Golgi complex and the endo-lysosomal system, which is independent of its effects on canonical autophagy.[3] These widespread cellular alterations call for caution when interpreting results obtained solely with Chloroquine as an autophagy inhibitor.
Experimental Protocols
Accurate assessment of autophagy inhibition requires robust experimental methods. Below are detailed protocols for key assays used to measure autophagic flux.
LC3 Turnover Assay by Western Blot
This assay measures the accumulation of the lipidated form of LC3 (LC3-II), which is associated with autophagosome membranes. Inhibition of lysosomal degradation leads to an accumulation of LC3-II.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or Chloroquine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (12-15% recommended)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or Chloroquine for a specified time (e.g., 2-6 hours). Include a vehicle-treated control group. For a complete flux experiment, also include a group treated with an autophagy inducer (e.g., starvation, rapamycin) with and without the inhibitor.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands corresponding to LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels in the presence of the inhibitor indicates a blockage of autophagic flux.
p62/SQSTM1 Degradation Assay by Western Blot
p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Inhibition of autophagy leads to its accumulation.
Materials:
-
Same as for the LC3 Turnover Assay, with the primary antibody being anti-p62/SQSTM1.
Protocol:
-
Follow steps 1-7 of the LC3 Turnover Assay protocol.
-
Incubate the membrane with the primary anti-p62/SQSTM1 antibody overnight at 4°C.
-
Follow steps 9-10 of the LC3 Turnover Assay protocol. An accumulation of p62 in inhibitor-treated cells compared to controls indicates inhibition of autophagic degradation.
Lysosomal pH Measurement using LysoSensor™ Dyes
This method directly measures the pH of lysosomes to confirm the mechanism of action of the inhibitors.
Materials:
-
Cells of interest
-
Live-cell imaging medium
-
LysoSensor™ Yellow/Blue DND-160 or other suitable ratiometric pH indicator
-
This compound or Chloroquine
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Protocol:
-
Seed cells in a suitable imaging dish or plate.
-
Treat cells with this compound, Chloroquine, or vehicle for the desired time.
-
Load the cells with the LysoSensor™ dye according to the manufacturer's instructions (typically a short incubation of 1-5 minutes).
-
Wash the cells with imaging medium.
-
Acquire images or readings at the two emission wavelengths of the dye (e.g., for LysoSensor™ Yellow/Blue, ~440 nm for the blue emission and ~540 nm for the yellow emission).
-
Calculate the ratio of the fluorescence intensities (e.g., yellow/blue). An increase in the ratio indicates a more acidic environment, while a decrease indicates alkalinization. Both this compound and Chloroquine are expected to cause a decrease in this ratio, reflecting an increase in lysosomal pH.
-
A standard curve can be generated by treating cells with buffers of known pH in the presence of a protonophore like nigericin (B1684572) to calibrate the fluorescence ratio to absolute pH values.
Visualizing the Inhibition of Autophagy
The following diagram illustrates the autophagy pathway and the points of intervention for this compound and Chloroquine.
Caption: Mechanism of autophagy inhibition by this compound and Chloroquine.
Conclusion and Recommendations
Both this compound and Chloroquine are effective late-stage autophagy inhibitors, but their distinct mechanisms and specificity profiles make them suitable for different experimental contexts.
-
This compound is the preferred inhibitor when high specificity for the lysosomal acidification step is required. Its potency at nanomolar concentrations minimizes the risk of off-target effects, making it a valuable tool for dissecting the role of V-ATPase and lysosomal pH in autophagy and other cellular processes.
-
Chloroquine can be a useful tool for inhibiting autophagy, particularly in in vivo studies due to its established use and pharmacokinetic properties. However, its known off-target effects on the Golgi and endo-lysosomal systems necessitate careful interpretation of the data. It is highly recommended to validate findings obtained with Chloroquine using a more specific inhibitor like this compound or by genetic approaches (e.g., ATG gene knockdown/knockout).
References
- 1. Discovery of a potent inhibitor of chaperone-mediated autophagy that targets the HSC70-LAMP2A interaction in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models | MDPI [mdpi.com]
- 6. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Concanamycin D for V-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Concanamycin D, a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase), with other alternative inhibitors. The information presented is supported by experimental data to aid in the objective assessment of its specificity and performance.
This compound belongs to the plecomacrolide class of antibiotics and is a highly specific inhibitor of V-ATPase, an ATP-dependent proton pump essential for the acidification of various intracellular compartments and the regulation of extracellular pH.[1] Its high affinity and specificity make it a valuable tool in studying the physiological roles of V-ATPase and a potential candidate for therapeutic development in diseases such as cancer and osteoporosis.
Comparative Analysis of V-ATPase Inhibitors
To objectively evaluate the specificity of this compound, its inhibitory activity is compared with other known V-ATPase inhibitors, such as Bafilomycin A1 and Salicylihalamide A. The following table summarizes the half-maximal inhibitory concentration (IC50) values against V-ATPase and other ATPases.
| Inhibitor | Target ATPase | IC50 (nM) | Fold Selectivity (vs. other ATPases) |
| Concanamycin A * | Yeast V-type H+-ATPase | 9.2 | >2000 |
| F-type H+-ATPase | >20,000 | ||
| P-type H+-ATPase | >20,000 | ||
| Porcine P-type Na+,K+-ATPase | >20,000 | ||
| Bafilomycin A1 | V-ATPase | ~1-10 | High |
| Salicylihalamide A | V-ATPase | ~5-20 | High |
Note: Data for Concanamycin A is presented as a close structural and functional analog of this compound.[2][3] Concanamycins are generally considered more potent inhibitors of V-ATPases than bafilomycins.[2][4]
Mechanism of Action
This compound exerts its inhibitory effect by binding with high affinity to the c-subunit of the V0 domain of the V-ATPase complex. This interaction blocks the proton translocation channel, thereby inhibiting the pump's activity. The resulting disruption of the proton gradient across membranes affects numerous cellular processes, including lysosomal degradation, endocytosis, and receptor recycling.
Signaling Pathways Affected by V-ATPase Inhibition
The inhibition of V-ATPase by this compound has significant downstream effects on various signaling pathways crucial for cell growth, proliferation, and survival. One of the key pathways affected is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth and metabolism. V-ATPase-mediated lysosomal acidification is essential for the activation of mTORC1 in response to amino acids.[5]
Caption: V-ATPase and mTORC1 signaling.
Experimental Workflow for Assessing Specificity
The following diagram illustrates a typical experimental workflow for determining the specificity of a V-ATPase inhibitor like this compound.
Caption: Workflow for V-ATPase inhibitor specificity.
Experimental Protocols
V-ATPase Activity Assay (ATP Hydrolysis)
This assay measures the rate of ATP hydrolysis by V-ATPase in the presence and absence of the inhibitor.
Materials:
-
Isolated membrane fractions (e.g., lysosomal or microsomal vesicles) containing V-ATPase.
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 50 mM KCl.
-
ATP solution (100 mM).
-
Inhibitor stock solution (this compound in DMSO).
-
Malachite green reagent for phosphate (B84403) detection.
Procedure:
-
Prepare reaction mixtures containing the assay buffer and varying concentrations of this compound (or vehicle control).
-
Add the membrane fraction to each reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding SDS.
-
Add the malachite green reagent to determine the amount of inorganic phosphate released.
-
Measure the absorbance at 620 nm.
-
Calculate the specific ATPase activity and determine the IC50 value for the inhibitor.
Proton Pumping Assay (Fluorescence Quenching)
This assay directly measures the proton pumping activity of V-ATPase by monitoring the quenching of a fluorescent probe.
Materials:
-
Isolated membrane vesicles.
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2.
-
Acridine orange (fluorescent pH probe).
-
ATP solution (100 mM).
-
Inhibitor stock solution.
Procedure:
-
Resuspend the membrane vesicles in the assay buffer.
-
Add acridine orange to the vesicle suspension.
-
Place the suspension in a fluorometer and monitor the fluorescence at an excitation of 490 nm and an emission of 530 nm.
-
Add varying concentrations of this compound and incubate for 5 minutes.
-
Initiate proton pumping by adding ATP.
-
Monitor the decrease in fluorescence (quenching) as protons are pumped into the vesicles, causing acidification.
-
Calculate the initial rate of fluorescence quenching and determine the inhibitory effect of this compound.
Cellular Assay for Lysosomal pH
This assay assesses the effect of the inhibitor on lysosomal acidification in living cells.
Materials:
-
Cultured cells.
-
Lysosomal pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189).
-
This compound.
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the LysoSensor dye according to the manufacturer's instructions.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Measure the fluorescence intensity. An increase in fluorescence indicates an increase in lysosomal pH (inhibition of acidification).
-
Determine the concentration of this compound required to inhibit lysosomal acidification.
Conclusion
The available data strongly indicates that this compound is a highly specific inhibitor of V-ATPase, with a significantly higher affinity for V-ATPase compared to other major classes of ATPases. Its potent and selective inhibitory action makes it an invaluable tool for dissecting the complex roles of V-ATPase in cellular physiology and a promising lead compound for the development of targeted therapies. The experimental protocols provided herein offer a framework for researchers to independently verify and further explore the specificity and efficacy of this compound and other V-ATPase inhibitors.
References
Comparative Analysis of Concanamycin Analogues: A Guide for Researchers
A comprehensive examination of the structure, biological activity, and experimental protocols for various Concanamycin analogues.
This guide provides a detailed comparative analysis of different analogues of Concanamycin, a family of macrolide antibiotics known for their potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This inhibition disrupts cellular processes reliant on acidic environments, leading to a range of biological effects including immunosuppression, cytotoxicity, and modulation of autophagy. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Data Presentation: Quantitative Comparison of Concanamycin Analogues
The following table summarizes the available quantitative data for various Concanamycin analogues, primarily focusing on their inhibitory activity against V-ATPase.
| Analogue | V-ATPase Inhibition (IC50/Ki) | Key Biological Activities | Reference |
| Concanamycin A | IC50: ~9.2 - 10 nM | Potent V-ATPase inhibitor, induces apoptosis, modulates autophagy, inhibits proliferation of lymphocytes.[1][2][3] | [1] |
| Concanamycin B | Similar activity to Concanamycin A | Inhibits acidification of endosomes and lysosomes, suppresses bone resorption, inhibits lymphocyte proliferation. | |
| Concanamycin C | Similar activity to Concanamycin A | V-ATPase inhibitor. | |
| Concanamycin D | Inhibits lysosomal acidification | V-ATPase inhibitor. | |
| Concanamycin E | Inhibits lysosomal acidification | V-ATPase inhibitor. | |
| Concanamycin F | Ki: 0.02 nM | Potent V-ATPase inhibitor. | |
| Concanamycin G | Inhibits lysosomal acidification | V-ATPase inhibitor. | |
| FD-891 | Does not affect vacuolar acidification | Prevents CTL-mediated cytotoxicity by blocking conjugate formation. |
Note: Quantitative IC50 values for Concanamycin B, C, D, E, and G are not consistently reported in a directly comparable format in the reviewed literature. The primary mechanism of action for these analogues is inferred from their structural similarity to Concanamycin A and qualitative descriptions of their inhibitory effects.
Structure-Activity Relationship
The inhibitory potency of Concanamycin analogues against V-ATPase is closely linked to their chemical structure. Key structural features essential for activity include:
-
18-Membered Macrolide Ring: This large lactone ring is a fundamental component for V-ATPase inhibition.
-
6-Membered Hemiketal Ring: An intact hemiketal ring, which contributes to an intramolecular hydrogen-bonding network, is crucial for potent inhibitory activity.
-
Side Chain Modifications: Alterations to the side chains can influence the potency and specificity of the analogues. However, the carbohydrate residue is not essential for the inhibitory activity. Synthetic analogues lacking the natural hydrogen bond network have been shown to retain V-ATPase inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of Concanamycin analogues.
V-ATPase Inhibition Assay (In Vitro)
This protocol describes a method for measuring the in vitro activity of purified V-ATPase and its inhibition by Concanamycin analogues. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified V-ATPase enzyme
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 20% glycerol, 0.05% DDM, pH 7.4)
-
ATP solution (100 mM)
-
MgCl2 solution (500 mM)
-
Concanamycin analogues (stock solutions in DMSO)
-
Phosphate standard solution (e.g., 800 µM)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions and buffers as required. Create a serial dilution of the phosphate standard to generate a standard curve.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, MgCl2, and the purified V-ATPase enzyme.
-
Inhibitor Addition: Add the desired concentrations of Concanamycin analogues to the respective wells. Include a control group with DMSO only.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released using the phosphate standard curve. Determine the percentage of inhibition for each Concanamycin analogue concentration and calculate the IC50 values.
Measurement of Intracellular pH (Lysosomal Acidification)
This protocol outlines a method for measuring changes in intracellular pH, specifically the acidification of lysosomes, using the fluorescent indicator BCECF-AM.
Materials:
-
Cells of interest (adherent or suspension)
-
Cell culture medium
-
BCECF-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Concanamycin analogues (stock solutions in DMSO)
-
Fluorescence microscope, plate reader, or flow cytometer with appropriate filters for ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
-
(Optional) Pluronic® F-127
-
(Optional) Probenecid
Procedure:
-
Cell Preparation: Plate cells and allow them to adhere overnight (for adherent cells).
-
Prepare Loading Solution: Prepare a working solution of BCECF-AM (typically 2-10 µM) in HBSS or serum-free medium. The addition of Pluronic® F-127 can aid in dye loading.
-
Cell Loading: Wash the cells with HBSS and then incubate them with the BCECF-AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash and De-esterification: Wash the cells with HBSS to remove extracellular dye and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Inhibitor Treatment: Treat the cells with different concentrations of Concanamycin analogues for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and the single emission wavelength (~535 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm). An increase in this ratio corresponds to an increase in intracellular pH (alkalinization). Calibrate the fluorescence ratio to pH values using a calibration curve generated with buffers of known pH in the presence of a protonophore like nigericin.
CTL-Mediated Cytotoxicity Assay
This protocol describes a method to assess the effect of Concanamycin analogues on T cell-mediated cytotoxicity.
Materials:
-
Effector cells: Cytotoxic T lymphocytes (CTLs)
-
Target cells: A suitable cell line that can be recognized and killed by the CTLs
-
Cell culture medium
-
Concanamycin analogues (stock solutions in DMSO)
-
Method for quantifying cell death (e.g., flow cytometry with viability dyes like Propidium Iodide or Annexin V, or a non-radioactive cytotoxicity assay kit)
Procedure:
-
Cell Preparation: Culture and prepare both effector (CTLs) and target cells.
-
Inhibitor Pre-treatment: Pre-incubate the effector cells with various concentrations of Concanamycin analogues for a specific duration.
-
Co-culture: Co-culture the pre-treated effector cells with the target cells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the co-culture for a period sufficient to allow for target cell lysis (typically 4-18 hours).
-
Quantify Cytotoxicity: Measure the percentage of dead target cells using the chosen method.
-
Data Analysis: Calculate the percentage of specific lysis for each condition and determine the effect of the Concanamycin analogues on CTL-mediated cytotoxicity.
Signaling Pathways and Mechanisms of Action
The primary molecular target of Concanamycins is the vacuolar-type H+-ATPase (V-ATPase) . This proton pump is crucial for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.
V-ATPase Inhibition and Downstream Effects
By inhibiting V-ATPase, Concanamycin analogues disrupt the proton gradient across these organellar membranes, leading to a cascade of cellular events:
-
Inhibition of Lysosomal Acidification: This is the most direct consequence, impairing the function of acid-dependent lysosomal hydrolases responsible for the degradation of cellular waste and pathogens.
-
Induction of Apoptosis: The disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis. This can be a consequence of lysosomal membrane permeabilization and the release of cathepsins into the cytosol.
-
Modulation of Autophagy: Autophagy is a cellular recycling process that involves the fusion of autophagosomes with lysosomes. By inhibiting lysosomal function, Concanamycins can block the final degradation step of autophagy, leading to an accumulation of autophagosomes.
-
Inhibition of CTL-Mediated Cytotoxicity: As seen with FD-891, some analogues can interfere with the machinery of cytotoxic T lymphocytes, preventing them from killing target cells.
Interaction with mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. There is a complex interplay between V-ATPase activity, lysosomal function, and mTOR signaling. The lysosome surface serves as a platform for the activation of mTORC1. By altering lysosomal pH and function, Concanamycins can indirectly influence mTOR signaling. However, the specific and differential effects of various Concanamycin analogues on the mTOR pathway require further investigation.
Visualizations
V-ATPase Inhibition by Concanamycin and Downstream Cellular Consequences
Caption: Mechanism of action of Concanamycin analogues.
Experimental Workflow for V-ATPase Inhibition Assay
Caption: Workflow for in vitro V-ATPase inhibition assay.
mTOR Signaling Pathway and Potential Influence of Concanamycin
Caption: Overview of the mTOR signaling pathway and its potential modulation by Concanamycins.
References
Cross-Validation of Concanamycin D Results with Genetic Knockdown of V-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for studying the function of the Vacuolar-type H+-ATPase (V-ATPase): pharmacological inhibition with Concanamycin (B1236758) D and genetic knockdown of V-ATPase subunits. Objectively comparing the outcomes of these techniques is crucial for robust experimental design and accurate interpretation of results in cellular biology and drug discovery.
Comparative Data Analysis
The following tables summarize the quantitative effects of Concanamycin D and genetic knockdown on key cellular processes regulated by V-ATPase.
| Parameter | Method | Organism/Cell Line | Concentration/Target | Result | Reference |
| V-ATPase Activity | Concanamycin A | Manduca sexta (tobacco hornworm) midgut | 10 nM | 50% inhibition (IC50) | [1] |
| Bafilomycin A1 | Neurospora crassa | Nanomolar concentrations | Inhibition of V-ATPase | [2] | |
| Genetic Knockdown (siRNA) | Rat Osteoclasts | a3 subunit | Decreased V-ATPase activity | [3] | |
| Genetic Knockdown (CRISPR/Cas9) | 4T1-12B breast cancer cells | a4 subunit | Reduced V-ATPase localization to plasma membrane | [4] |
Table 1: Comparison of Effects on V-ATPase Activity. This table highlights the potent inhibitory effects of macrolide antibiotics like Concanamycin A and the functional consequences of genetically ablating specific V-ATPase subunits.
| Parameter | Method | Organism/Cell Line | Observation | Reference |
| Lysosomal pH | Concanamycin A / Bafilomycin A1 | Differentiated PC12 cells | Reversal of lysosomal acidification | [5] |
| Genetic Knockdown (ATP6V1A variants) | Patient-derived fibroblasts | Increased organelle pH | [6] | |
| Concanamycin A | Yeast | Acute increase in vacuolar and cytosolic pH | [7] | |
| Genetic Knockdown (ATP6V0C siRNA) | SH-SY5Y cells | Impaired vesicular acidification | [8] |
Table 2: Impact on Lysosomal pH. Both pharmacological and genetic inhibition of V-ATPase lead to a disruption of the acidic environment within lysosomes and other organelles.
| Parameter | Method | Organism/Cell Line | Phenotype | Reference |
| Cellular Processes & Phenotypes | Concanamycin A | Tobacco BY-2 cells | Inhibition of autophagy, accumulation of autophagic bodies | [9] |
| Genetic Knockdown (atp6v1a) | Zebrafish (Danio rerio) | Impaired acid secretion, growth retardation, loss of ion balance | [10][11] | |
| Concanamycin A | Professional secretory cells | Blocked prohormone processing, formation of mixed organelles | [12] | |
| Genetic Knockdown (proteolipid subunit) | Professional secretory cells | Vesiculation of immature granules, similar to Concanamycin A treatment | [12] | |
| Genetic Knockdown (ATP6V0D1 siRNA) | Neuroblastoma cells | Reduced cell viability | [13] | |
| Concanamycin A | Cancer cell lines | Induction of apoptosis | [14] |
Table 3: Comparison of Cellular Phenotypes. Inhibition of V-ATPase, either chemically or genetically, results in a wide range of cellular defects, underscoring the enzyme's critical role in fundamental biological processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-experimental comparisons.
V-ATPase Activity Assay
This protocol describes an enzyme-coupled assay to measure V-ATPase activity.
Materials:
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 3 mM MgCl2, 0.2 mM NADH, 3.2 units pyruvate (B1213749) kinase, 8 units L-lactic dehydrogenase, 100 µg/mL soybean asolectin)
-
ATP disodium (B8443419) salt (2 mM)
-
Phosphoenolpyruvic acid monopotassium salt (1 mM)
-
Concanamycin A (1 µM for inhibition)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare the reaction buffer and aliquot 160 µL into each well of a 96-well plate.
-
Add the V-ATPase-containing sample (e.g., purified enzyme, cell lysate) to the wells. For inhibitor controls, pre-incubate the sample with 1 µM Concanamycin A.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP and phosphoenolpyruvic acid.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve to determine V-ATPase activity.[15]
Lysosomal pH Measurement using a Fluorescent Probe
This protocol outlines the use of the pH-sensitive fluorescent dye LysoSensor™ for measuring lysosomal pH.[16]
Materials:
-
LysoSensor™ dye
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency on a glass-bottom dish.
-
Load the cells with LysoSensor™ dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in live-cell imaging medium for a specified time.
-
Wash the cells to remove excess dye.
-
Acquire fluorescence images using a fluorescence microscope or measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific LysoSensor™ probe.
-
To obtain quantitative pH values, a calibration curve must be generated in parallel by treating cells with buffers of known pH in the presence of an ionophore like nigericin.
Genetic Knockdown of V-ATPase using siRNA
This protocol provides a general guideline for siRNA-mediated knockdown of a target V-ATPase subunit.
Materials:
-
siRNA targeting the V-ATPase subunit of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Cells cultured in multi-well plates
Procedure:
-
One day before transfection, seed cells in multi-well plates to achieve 50-70% confluency on the day of transfection.
-
On the day of transfection, prepare the siRNA-lipid complexes. In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium, depending on the transfection reagent's protocol.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells to assess knockdown efficiency by Western blotting or qRT-PCR and to perform downstream functional assays.[17][18][19]
Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of V-ATPase and the experimental workflows described.
Caption: Mechanism of V-ATPase inhibition by this compound and genetic knockdown.
Caption: Workflow for cross-validating pharmacological and genetic V-ATPase inhibition.
Discussion and Conclusion
Both this compound and genetic knockdown are powerful tools for investigating V-ATPase function. This compound offers the advantage of acute, dose-dependent, and reversible inhibition.[12][20] In contrast, genetic knockdown, particularly with technologies like CRISPR/Cas9, allows for the highly specific and long-term ablation of individual V-ATPase isoforms, which is critical for dissecting the roles of specific subunits.[3][4]
For researchers and drug development professionals, the choice between these methods will depend on the specific experimental question. For rapid, reversible, and dose-response studies, this compound is an excellent choice. For investigating the long-term consequences of V-ATPase loss or the specific function of individual subunits, genetic knockdown is the more appropriate method. Ideally, a combination of both approaches, as outlined in the workflow diagram, provides the most robust and comprehensive understanding of V-ATPase function in health and disease. This dual approach is essential for validating V-ATPase as a potential therapeutic target.[21]
References
- 1. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Inhibition of the osteoclast V-ATPase by small interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-specific gene disruptions reveal a role for the V-ATPase subunit a4 isoform in the invasiveness of 4T1-12B breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of V-ATPase subunit A (atp6v1a) impairs acid secretion and ion balance in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of V-ATPase ATP6V0D1 Subunit in Chemoresistance and Ellipticine-Induced Cytoplasmic Vacuolation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 17. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Concanamycin D
Researchers and laboratory professionals handling Concanamycin D, a potent macrolide antibiotic, must adhere to stringent disposal protocols to mitigate risks to both human health and the environment. Due to its cytotoxic nature, this compound is classified as hazardous waste and requires specialized handling and disposal procedures to ensure its complete deactivation and containment.[1][2][3] Improper disposal can lead to the contamination of water systems and harm to wildlife.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as these are designed to comply with all federal, state, and local regulations.[4] The Safety Data Sheet (SDS) for Concanamycin A, a closely related compound, indicates that it is fatal if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | A lab coat or protective suit must be worn. |
| Respiratory Protection | If working with powders or aerosols, a respirator is required. Work should be conducted in a chemical fume hood. |
Step-by-Step Disposal Procedure for this compound
The primary method for the disposal of cytotoxic waste, including this compound, is through incineration at a licensed facility. Chemical neutralization may be an option in some cases, but incineration is the standard for ensuring complete destruction.
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes stock solutions, used culture media, and contaminated labware such as pipette tips, gloves, and flasks.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and used media, in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded; for cytotoxic waste, purple or red containers are commonly used. Never pour this compound solutions down the drain.
-
Solid Waste: Place all contaminated solid waste, such as gloves, pipette tips, and empty vials, into a designated cytotoxic waste bin lined with a purple or red bag. Sharps must be placed in a puncture-proof sharps container that is also designated for cytotoxic waste.
-
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" and include the name of the chemical and any other required hazard symbols.
-
Storage: Store the sealed cytotoxic waste containers in a secure, designated area away from general lab traffic while awaiting pickup by a certified hazardous waste disposal service.
-
Disposal: Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company. This waste will then be transported to a permitted facility for high-temperature incineration.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
